CY-09
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(Z)-[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTINRHPPGAPLD-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of CY-09, a Direct NLRP3 Inflammasome Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of a wide spectrum of inflammatory diseases. Its activation leads to the maturation of potent pro-inflammatory cytokines, IL-1β and IL-18. CY-09 has been identified as a selective and direct small-molecule inhibitor of the NLRP3 inflammasome.[1][2] This document provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data, experimental methodologies, and the core signaling pathways involved.
Core Mechanism of Action
This compound exerts its inhibitory effects by directly targeting the NLRP3 protein, a central component of the inflammasome complex. The mechanism is specific and does not interfere with the upstream priming signal required for the transcription of NLRP3 and pro-IL-1β.[1]
The core mechanism involves several key steps:
-
Direct Binding: this compound directly binds to the NACHT domain of the NLRP3 protein.[2] Specifically, it interacts with the ATP-binding motif, also known as the Walker A motif.[2][3] The binding affinity (Kd) has been determined to be approximately 500 nM.[4][5]
-
Inhibition of ATPase Activity: The NACHT domain of NLRP3 possesses essential ATPase activity that provides the energy for the conformational changes required for its activation and oligomerization.[2] By occupying the ATP-binding site, this compound inhibits this intrinsic ATPase activity.[1][2] Studies have shown that this compound inhibits the ATPase activity of purified NLRP3 at concentrations between 0.1 and 1 µM.[2]
-
Suppression of Inflammasome Assembly: The inhibition of NLRP3's ATPase activity prevents the subsequent oligomerization of NLRP3 monomers.[1][2] This blockade occurs upstream of the recruitment and polymerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). Consequently, this compound remarkably suppresses the nigericin-induced oligomerization of ASC.[1][2]
-
Blockade of Caspase-1 Activation and Cytokine Release: By preventing the formation of a functional inflammasome platform, this compound blocks the recruitment and auto-activation of pro-caspase-1.[1] This leads to a dose-dependent reduction in the secretion of the mature pro-inflammatory cytokine IL-1β in response to various NLRP3 activators, including monosodium urate (MSU), nigericin, and ATP.[1][2]
This targeted action makes this compound a specific inhibitor of the NLRP3 inflammasome, with no inhibitory activity reported for the AIM2 or NLRC4 inflammasomes.[2]
Signaling Pathway Visualizations
The following diagrams illustrate the NLRP3 activation pathway and the specific point of intervention by this compound.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Direct inhibition of NLRP3 by this compound.
Quantitative Data Summary
The efficacy, selectivity, and pharmacokinetic profile of this compound have been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Cell/System | Notes |
| Binding Affinity (Kd) | 500 nM | Purified NLRP3 Protein | Direct binding to the NACHT domain.[4][5] |
| NLRP3 ATPase Inhibition | 0.1 - 1 µM | Purified NLRP3 Protein | Specific inhibition; no effect on NLRC4, NLRP1, NOD2, or RIG-I ATPase activity.[2] |
| Caspase-1/IL-1β Inhibition | 1 - 10 µM | LPS-primed BMDMs | Effective against MSU, nigericin, and ATP-induced activation.[1][2] |
| hERG Inhibition | No activity at 10 µM | hERG channel assay | Indicates low risk of cardiac side effects.[4][5] |
Table 2: Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isoform | IC50 (µM) |
| CYP1A2 | 18.9 |
| CYP2C9 | 8.18 |
| CYP2C19 | >50 |
| CYP2D6 | >50 |
| CYP3A4 | 26.0 |
| Data suggests a low risk of drug-drug interactions mediated by major CYP enzymes.[6] |
Table 3: Pharmacokinetic and Metabolic Properties of this compound
| Parameter | Value | System |
| Bioavailability | 72% | C57BL/6J Mice (oral dose) |
| Half-life (t½) | 2.4 hours | C57BL/6J Mice |
| Area Under Curve (AUC) | 8,232 (h·ng)/ml | C57BL/6J Mice |
| Metabolic Stability (t½) | >145 minutes | Human and Mouse Liver Microsomes |
| Pharmacokinetic data is based on a single intravenous or oral administration.[6][7] |
Key Experimental Protocols
The following sections detail generalized protocols for assays crucial to characterizing the mechanism of this compound.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the stimulation of macrophages to activate the NLRP3 inflammasome and assess the inhibitory effect of this compound.
Caption: Experimental workflow for in vitro inflammasome inhibition assay.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) or human THP-1 monocytic cells are cultured and seeded into 12-well plates.[6]
-
Priming (Signal 1): Cells are treated with lipopolysaccharide (LPS, e.g., 50 ng/mL) for 3 hours to induce the expression of NLRP3 and pro-IL-1β.[6]
-
Inhibition: The culture medium is replaced, and cells are pre-incubated with various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for 30 minutes.[6]
-
Activation (Signal 2): NLRP3 activators such as nigericin (10 µM for 30 min), ATP (2.5 mM for 30 min), or MSU crystals (150 µg/mL for 4 h) are added to the culture.[6]
-
Sample Collection: Supernatants and cell lysates are collected separately. Supernatants are often precipitated (e.g., with methanol/chloroform) to concentrate proteins.
-
Analysis:
-
Immunoblotting: Samples are analyzed by SDS-PAGE and western blot to detect cleaved caspase-1 (p20 subunit) in the supernatant and precursor proteins (pro-caspase-1, pro-IL-1β) in the cell lysates.[8]
-
ELISA: The concentration of secreted IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).[8]
-
ASC Oligomerization Assay
This assay visualizes the formation of the large ASC speck, a hallmark of inflammasome activation, and assesses its inhibition by this compound.
Methodology:
-
Cell Stimulation: LPS-primed BMDMs are treated with this compound followed by an NLRP3 activator (e.g., nigericin) as described in section 4.1.
-
Lysis: Cells are lysed in a Triton X-100-based buffer to maintain the integrity of the insoluble ASC oligomers.
-
Cross-linking: The lysate is treated with a cross-linker (e.g., DSS) to stabilize the ASC oligomers.
-
Centrifugation: The lysate is centrifuged to pellet the insoluble cross-linked ASC specks.
-
Immunoblot Analysis: The pellet (insoluble fraction) and supernatant (soluble fraction) are analyzed by western blot using an anti-ASC antibody. In activated cells, ASC will appear as high-molecular-weight oligomers in the pellet fraction. This compound treatment prevents this shift.[2]
NLRP3 ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of NLRP3 and its inhibition by this compound.
Methodology:
-
Protein Purification: Recombinant human NLRP3 protein is purified.
-
Assay Reaction: Purified NLRP3 is incubated with ATP in a reaction buffer. This compound is added at various concentrations (e.g., 0.1-1 µM).
-
Phosphate Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is typically done using a colorimetric detection reagent like malachite green.[2]
-
Data Analysis: The amount of phosphate released is quantified by measuring absorbance. The results show a dose-dependent decrease in phosphate release in the presence of this compound.[2]
Conclusion
This compound is a potent, selective, and direct-acting inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action is well-defined, involving the binding to the ATP-binding site within the NACHT domain of NLRP3, which inhibits the protein's essential ATPase activity.[2] This single action prevents the downstream conformational changes, oligomerization, and assembly of the full inflammasome complex, ultimately blocking caspase-1 activation and the release of IL-1β.[1][2] Supported by a favorable pharmacokinetic profile, this compound has demonstrated therapeutic effects in animal models of NLRP3-driven diseases, such as cryopyrin-associated autoinflammatory syndrome (CAPS) and type 2 diabetes, highlighting its potential as a targeted therapy for a range of inflammatory disorders.[2][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
The Core Mechanism of CY-09: A Direct Inhibitor of NLRP3 ATPase Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of a wide spectrum of inflammatory diseases. Activation of the NLRP3 inflammasome is tightly regulated by the ATPase activity of its central NACHT domain, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of CY-09, a selective and direct small-molecule inhibitor of the NLRP3 inflammasome. We detail the molecular mechanism of this compound, focusing on its direct binding to the ATP-binding motif of the NLRP3 NACHT domain and subsequent inhibition of its ATPase activity. This guide summarizes key quantitative data, outlines detailed experimental protocols for assessing this compound's efficacy, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The NLRP3 Inflammasome and Its Role in Disease
The NLRP3 inflammasome is a multiprotein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[3] This proximity-induced auto-cleavage and activation of caspase-1 leads to the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as a form of inflammatory cell death known as pyroptosis.[2][3]
Dysregulation of the NLRP3 inflammasome is a key driver of numerous chronic inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, gout, and neurodegenerative diseases.[1][2][4] The ATPase activity of the NLRP3 NACHT domain is essential for the conformational changes required for its oligomerization and the subsequent assembly of the inflammasome complex.[4][5][6] Therefore, direct inhibition of this ATPase activity presents a highly specific and attractive therapeutic strategy.
This compound: A Selective and Direct NLRP3 Inhibitor
This compound is a small molecule that has been identified as a selective and direct inhibitor of the NLRP3 inflammasome.[4][7][8] Its mechanism of action is centered on the direct targeting of the NLRP3 protein itself, a significant advancement over previous inhibitors that often had off-target effects.[4]
Mechanism of Action
This compound directly binds to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain of NLRP3.[1] This interaction physically obstructs the binding of ATP, thereby inhibiting the inherent ATPase activity of the NLRP3 protein.[1][4] The inhibition of ATPase activity prevents the necessary conformational changes for NLRP3 self-association, effectively blocking its oligomerization.[4][7] As a consequence, the entire downstream cascade of inflammasome assembly is halted, leading to the suppression of ASC oligomerization, caspase-1 activation, and the release of mature IL-1β.[4][7]
Specificity of this compound
A key advantage of this compound is its specificity for NLRP3. Studies have shown that this compound does not inhibit the ATPase activity of other related proteins such as NLRC4, NLRP1, NOD2, or the viral RNA sensor RIG-I.[4][5] This selectivity minimizes the potential for off-target effects and underscores its potential as a targeted therapeutic agent.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from various studies on this compound, providing a clear overview of its binding affinity and inhibitory concentrations in different experimental systems.
| Parameter | Value | Method | System | Reference |
| Binding Affinity (Kd) | ~500 nM | Microscale Thermophoresis (MST) | Purified GFP-NLRP3 | [4][9][10] |
| IC50 (IL-1β Release) | 6 µM | ELISA | Mouse Bone Marrow-Derived Macrophages (BMDMs) | [2][11] |
Table 1: Binding Affinity and Cellular Inhibition of this compound.
| Assay | Concentration Range | Effect | System | Reference |
| NLRP3 ATPase Activity | 0.1–1 µM | Inhibition of free phosphate release | Purified NLRP3 protein | [4][5] |
| Caspase-1 Activation & IL-1β Secretion | 1-10 µM | Dose-dependent inhibition | LPS-primed BMDMs (activated by MSU, nigericin, ATP) | [7] |
| ASC Oligomerization | Not specified | Remarkable suppression | Nigericin-induced in BMDMs | [4][7] |
| Non-canonical NLRP3 Activation | Not specified | Blocked | Cytosolic LPS-induced in BMDMs | [7][12] |
| Human Cell Activity | Not specified | Dose-dependent suppression of Caspase-1 activation and IL-1β production | Human THP-1 cells and PBMCs | [4] |
Table 2: Functional Inhibition of NLRP3 Inflammasome by this compound in Various Assays.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the inhibitory action of this compound on NLRP3 ATPase activity and inflammasome activation.
In Vitro NLRP3 ATPase Activity Assay
This assay directly measures the enzymatic activity of purified NLRP3 and its inhibition by this compound.
Objective: To quantify the ATPase activity of purified NLRP3 protein by measuring the release of free phosphate and to determine the inhibitory effect of this compound.
Materials:
-
Purified recombinant NLRP3 protein
-
This compound compound
-
ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Phosphate detection reagent (e.g., Malachite Green-based colorimetric assay)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the ATPase assay buffer.
-
In a 96-well plate, add the purified NLRP3 protein to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C to allow for binding.
-
Initiate the reaction by adding a final concentration of ATP (e.g., 1 mM) to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of ATPase activity inhibition for each concentration of this compound relative to the vehicle control.
Cellular IL-1β Release Assay
This assay measures the downstream consequence of NLRP3 inflammasome activation in a cellular context.
Objective: To assess the inhibitory effect of this compound on NLRP3-dependent IL-1β secretion from macrophages.
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Lipopolysaccharide (LPS) for priming
-
NLRP3 activators (e.g., ATP, Nigericin, Monosodium Urate (MSU) crystals)
-
This compound compound
-
ELISA kit for mouse or human IL-1β
Protocol:
-
Plate BMDMs or PMA-differentiated THP-1 cells in a 96-well plate and allow them to adhere.
-
Priming (Signal 1): Stimulate the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[3]
-
Remove the LPS-containing medium and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator (e.g., 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour).[3]
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's protocol.
-
Determine the IC50 value of this compound for IL-1β secretion.
ASC Oligomerization Assay
This assay visualizes a key step in inflammasome assembly that is downstream of NLRP3 activation but upstream of caspase-1 activation.
Objective: To determine if this compound inhibits the formation of large ASC oligomers (specks) following NLRP3 activation.
Materials:
-
LPS-primed macrophages
-
NLRP3 activator (e.g., Nigericin)
-
This compound compound
-
Lysis buffer containing a cross-linking agent (e.g., disuccinimidyl suberate - DSS)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for ASC
Protocol:
-
Prime and treat macrophages with this compound and an NLRP3 activator as described in the IL-1β release assay.
-
Lyse the cells in a buffer containing a cross-linking agent to stabilize the ASC oligomers.
-
Centrifuge the lysates at a low speed to pellet the cross-linked ASC specks.
-
Wash the pellet and then boil it in SDS-PAGE sample buffer to dissolve the cross-linked oligomers.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using an anti-ASC antibody to detect the presence of ASC monomers and cross-linked oligomers (which appear as high-molecular-weight bands).
-
Compare the extent of ASC oligomerization in this compound-treated cells versus vehicle-treated controls. A reduction in the high-molecular-weight bands indicates inhibition.
Conclusion
This compound represents a significant tool for researchers studying the NLRP3 inflammasome and a promising lead compound for the development of therapeutics for NLRP3-driven diseases. Its well-defined mechanism of action, centered on the direct and specific inhibition of NLRP3's intrinsic ATPase activity, provides a clear rationale for its efficacy. The experimental protocols outlined in this guide offer a robust framework for investigating the effects of this compound and other potential NLRP3 inhibitors in both biochemical and cellular systems. The continued study of compounds like this compound will undoubtedly deepen our understanding of inflammasome biology and pave the way for novel anti-inflammatory therapies.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of CY-09
An In-depth Technical Guide to CY-09: A Direct NLRP3 Inflammasome Inhibitor
Introduction
This compound is a potent, selective, and direct inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] It has emerged as a critical tool for researchers studying inflammation and has shown therapeutic potential in preclinical models of autoinflammatory diseases.[2] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for this compound, targeted at researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with the chemical name 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid. Its core structure features a thiazolidinylidene moiety.
| Property | Value | Reference |
| IUPAC Name | 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid | |
| Molecular Formula | C₁₉H₁₂F₃NO₃S₂ | [2] |
| Molecular Weight | 423.43 g/mol | [3] |
| CAS Number | 1073612-91-5 | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% | |
| Solubility | Soluble to 20 mM in DMSO (with gentle warming) | |
| Storage Conditions | Solid Powder: -20°C (12 Months), 4°C (6 Months). In Solvent: -80°C (6 months), -20°C (1 month). | [1][2] |
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, a key component of the innate immune system that senses a wide array of danger signals. The mechanism proceeds through the following key steps:
-
Direct Binding : this compound directly binds to the Walker A motif, an ATP-binding site, within the NACHT domain of the NLRP3 protein.[1][4] The binding affinity (Kd) has been measured at approximately 500 nM.
-
Inhibition of ATPase Activity : This binding competitively inhibits the intrinsic ATPase activity of NLRP3, which is essential for its activation.[1][2][4]
-
Suppression of Assembly : By preventing ATP hydrolysis, this compound blocks the conformational changes required for NLRP3 oligomerization. This, in turn, prevents the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and the subsequent assembly of the complete inflammasome complex.[1][5]
-
Blocked Caspase-1 Activation : The failure to form a functional inflammasome prevents the auto-activation of pro-caspase-1 into its active form, caspase-1.[5]
-
Reduced Cytokine Maturation : Consequently, the processing and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) are suppressed.[4]
Notably, this compound is specific to the NLRP3 inflammasome and does not affect the AIM2 or NLRC4 inflammasomes.[5] It also does not interfere with the initial "priming" step of inflammasome activation, such as LPS-induced NF-κB signaling.[1]
Biological and Pharmacokinetic Properties
This compound has been evaluated in various in vitro and in vivo systems, demonstrating favorable characteristics for a research compound and potential therapeutic agent.
In Vitro Activity
| Parameter | Value | System | Reference |
| Binding Affinity (Kd) | 500 nM | Direct binding to NLRP3 protein | |
| Effective Concentration | 1 - 10 µM | Inhibition of Caspase-1 activation and IL-1β secretion in LPS-primed bone marrow-derived macrophages (BMDMs) | [1][5] |
| hERG Activity | No activity at 10 µM | hERG channel assay | |
| Metabolic Stability (Half-life) | >145 min | Human and mouse liver microsomes | [3][5] |
Cytochrome P450 Inhibition
| Enzyme | IC₅₀ (µM) | Risk of Drug-Drug Interaction | Reference |
| CYP1A2 | 18.9 | Low | [3][5] |
| CYP2C9 | 8.18 | Low | [3][5] |
| CYP2C19 | >50 | Low | [3][5] |
| CYP2D6 | >50 | Low | [3][5] |
| CYP3A4 | 26.0 | Low | [3][5] |
In Vivo Pharmacokinetics (Mouse)
| Parameter | Value | Dosing | Reference |
| Half-life (t½) | 2.4 h | Single i.v. or oral dose | [3][5] |
| AUC | 8,232 (h·ng)/ml | Single i.v. or oral dose | [3][5] |
| Bioavailability | 72% | Single i.v. or oral dose | [3][5] |
Experimental Protocols
The following are representative protocols for studying the effects of this compound.
Protocol 4.1: In Vitro NLRP3 Inflammasome Inhibition Assay in Macrophages
This protocol details the steps to measure the inhibitory effect of this compound on NLRP3 activation in bone marrow-derived macrophages (BMDMs).
-
Cell Culture : Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF. Plate cells in 24-well plates and allow them to adhere.
-
Priming : Prime the BMDMs with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[6]
-
Inhibitor Treatment : Pre-treat the primed cells with varying concentrations of this compound (e.g., 1, 5, 10 µM in DMSO) or vehicle control (DMSO) for 1 hour.
-
NLRP3 Activation : Induce NLRP3 inflammasome activation by adding a specific agonist, such as:
-
Sample Collection : Collect the cell culture supernatants to measure secreted cytokines. Lyse the cells to analyze intracellular proteins.
-
Analysis :
-
ELISA : Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.
-
Western Blot : Analyze cell lysates for cleaved caspase-1 (p20 subunit) and supernatants for secreted IL-1β. Use an antibody against β-actin as a loading control for the lysates.
-
Protocol 4.2: ASC Oligomerization Assay
This assay determines if this compound blocks the formation of the ASC speck, a hallmark of inflammasome assembly.[5]
-
Cell Treatment : Prime and treat BMDMs with this compound and activate the NLRP3 inflammasome as described in Protocol 4.1.
-
Cell Lysis : Lyse the cells in a Triton X-100-based buffer.
-
Cross-linking : Cross-link the protein complexes in the lysate using a fresh cross-linking agent (e.g., DSS) for 30 minutes at 37°C. Quench the reaction.
-
Centrifugation : Pellet the cross-linked, insoluble ASC oligomers by centrifugation.
-
Western Blot : Wash the pellet, resuspend it in sample buffer, and analyze for ASC by Western blotting. A reduction in high-molecular-weight ASC bands in this compound-treated samples indicates inhibition of oligomerization.
Conclusion
This compound is a well-characterized and highly specific inhibitor of the NLRP3 inflammasome. Its direct binding mechanism, favorable pharmacokinetic profile, and proven efficacy in preclinical models make it an invaluable pharmacological tool for investigating the role of NLRP3 in inflammatory diseases.[1][3][5] The data and protocols presented here serve as a comprehensive guide for researchers aiming to utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CY-09: A Direct NLRP3 Inflammasome Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in the pathogenesis of a wide range of inflammatory diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, driving inflammatory responses. Consequently, the development of specific NLRP3 inhibitors is a significant focus in therapeutic research. This technical guide details the discovery and development of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. We will explore its mechanism of action, key experimental data from preclinical studies, and detailed protocols for relevant assays. This document serves as a comprehensive resource for researchers in the field of inflammation and drug discovery.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1][2]. Its activation is a two-step process:
-
Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically through the activation of pattern recognition receptors like Toll-like receptors (TLRs) by stimuli such as lipopolysaccharide (LPS)[1][2][3].
-
Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances like monosodium urate (MSU), and pore-forming toxins like nigericin, can trigger the assembly and activation of the inflammasome complex[1][2].
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms[1][4]. Dysregulation of NLRP3 activation is associated with numerous inflammatory conditions, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases[5][6][7][8].
Discovery of this compound
This compound was identified as a selective and direct inhibitor of the NLRP3 inflammasome. It is an analog of the cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, C172, but notably lacks CFTR-inhibitory activity[4]. The development of this compound provided a crucial tool to investigate the therapeutic potential of directly targeting NLRP3 for the treatment of inflammasome-driven diseases[9].
Mechanism of Action of this compound
This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein. Key aspects of its mechanism include:
-
Direct Binding to NLRP3: this compound directly binds to the NACHT domain of NLRP3[9][10]. Specifically, it targets the ATP-binding motif (Walker A motif) within this domain[4][5].
-
Inhibition of ATPase Activity: By binding to the ATP-binding site, this compound inhibits the intrinsic ATPase activity of NLRP3[5][9][10]. This ATPase activity is essential for the conformational changes required for NLRP3 oligomerization[9].
-
Suppression of Inflammasome Assembly: The inhibition of NLRP3's ATPase activity prevents its oligomerization and the subsequent recruitment of ASC, thereby blocking the assembly of the functional inflammasome complex[5][9][10].
This direct mechanism of action confers a high degree of specificity for the NLRP3 inflammasome, with no significant effect on other inflammasomes like AIM2 and NLRC4[9].
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity and Specificity
| Parameter | Value | Cell Type/Assay Condition | Reference |
| NLRP3 Inhibition | |||
| IL-1β Secretion IC50 | 1-10 µM (dose-dependent inhibition) | LPS-primed BMDMs stimulated with MSU, nigericin, or ATP | [5][10] |
| Specificity | |||
| AIM2 Inflammasome | No effect | Cytosolic dsDNA-induced activation | [9] |
| NLRC4 Inflammasome | No effect | Salmonella infection-induced activation | [9] |
| Binding Affinity | |||
| Kd | 500 nM | Direct binding to NLRP3 | |
| Cytochrome P450 Inhibition | |||
| CYP1A2 IC50 | 18.9 µM | [5][11] | |
| CYP2C9 IC50 | 8.18 µM | [5][11] | |
| CYP2C19 IC50 | >50 µM | [5][11] | |
| CYP2D6 IC50 | >50 µM | [5][11] | |
| CYP3A4 IC50 | 26.0 µM | [5][11] |
Table 2: Pharmacokinetic Properties in Mice
| Parameter | Value | Dosing Route | Reference |
| Half-life (t½) | 2.4 h | i.v. or oral | [7][11] |
| Bioavailability | 72% | oral | [7][11] |
| Area Under the Curve (AUC) | 8,232 (h·ng)/ml | i.v. or oral | [7][11] |
| Microsomal Stability (human) | >145 min (half-life) | [5][11] | |
| Microsomal Stability (mouse) | >145 min (half-life) | [5][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
In Vitro NLRP3 Inflammasome Activation Assay
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
Cell Type: Bone Marrow-Derived Macrophages (BMDMs) or Human Peripheral Blood Mononuclear Cells (PBMCs).
Protocol:
-
Cell Culture: Plate 5 x 10^5 BMDMs or 6 x 10^6 PBMCs per well in a 12-well plate and culture overnight[11].
-
Priming (Signal 1): Replace the medium and stimulate the cells with 50 ng/ml Lipopolysaccharide (LPS) for 3 hours to upregulate NLRP3 and pro-IL-1β expression[11].
-
Inhibitor Treatment: Add this compound at desired concentrations (e.g., 1, 5, 10 µM) to the culture and incubate for 30 minutes[11].
-
Activation (Signal 2): Induce NLRP3 activation by adding one of the following stimuli for the specified duration[11]:
-
Monosodium Urate (MSU): 150 µg/ml for 4 hours.
-
ATP: 2.5 mM for 30 minutes.
-
Nigericin: 10 µM for 30 minutes.
-
-
Sample Collection: Collect the cell culture supernatants and lyse the cells to obtain cell extracts[11].
-
Analysis: Analyze the supernatants for secreted IL-1β and cleaved caspase-1 (p20 subunit) by ELISA or Western blot. Analyze the cell lysates for pro-IL-1β and pro-caspase-1 levels by Western blot to ensure that the inhibitor does not affect the priming step[9].
NLRP3 ATPase Activity Assay
Objective: To determine the effect of this compound on the ATPase activity of purified NLRP3.
Protocol:
-
Protein Purification: Purify recombinant NLRP3 protein.
-
Assay Reaction: Incubate purified NLRP3 with varying concentrations of this compound (e.g., 0.1–1 µM) in an appropriate reaction buffer containing ATP[9].
-
Phosphate Detection: Measure the release of free phosphate, an indicator of ATP hydrolysis, using a colorimetric assay such as a malachite green-based phosphate assay[9].
-
Specificity Control: Perform the same assay with other purified NLR proteins such as NLRC4, NLRP1, or NOD2 to assess the specificity of inhibition[9].
ASC Oligomerization Assay
Objective: To visualize the effect of this compound on the formation of ASC specks, a hallmark of inflammasome assembly.
Protocol:
-
Cell Culture and Treatment: Prime and treat BMDMs with this compound as described in the inflammasome activation assay (Protocol 5.1).
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator like nigericin[10].
-
Cross-linking: Lyse the cells in a buffer containing a cross-linking agent to stabilize the large ASC oligomers.
-
Semi-Denaturing Detergent Agarose Gel Electrophoresis (SDD-AGE): Separate the cross-linked protein lysates on an agarose gel under semi-denaturing conditions[5].
-
Immunoblotting: Transfer the proteins to a membrane and probe for ASC to visualize the high molecular weight oligomers[5].
In Vivo MSU-Induced Peritonitis Model
Objective: To evaluate the in vivo efficacy of this compound in a model of acute gouty inflammation.
Animal Model: C57BL/6J mice.
Protocol:
-
Inhibitor Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control to mice via intraperitoneal (i.p.) injection[7].
-
Induction of Peritonitis: After a specified pre-treatment time, inject monosodium urate (MSU) crystals i.p. to induce an NLRP3-dependent inflammatory response[9].
-
Sample Collection: After several hours, collect peritoneal lavage fluid.
-
Analysis:
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to this compound and the NLRP3 inflammasome.
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Mechanism of Action of this compound
Caption: this compound directly targets the NLRP3 NACHT domain.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for assessing this compound's in vitro efficacy.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for NLRP3-driven diseases. As a selective and direct inhibitor, it provides a powerful tool for both basic research and clinical development. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of inflammatory diseases highlight its therapeutic potential[7][9]. This technical guide provides a comprehensive overview of the discovery, mechanism, and experimental validation of this compound, serving as a valuable resource for the scientific community engaged in the study of inflammation and the development of novel therapeutics.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development [mdpi.com]
- 9. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
CY-09: A Deep Dive into its Selective Inhibition of the NLRP3 Inflammasome
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide array of chronic diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. CY-09 has been identified as a potent, selective, and direct inhibitor of the NLRP3 inflammasome. This technical guide provides an in-depth analysis of this compound's selectivity for NLRP3 over other inflammasomes, detailing its mechanism of action, supported by quantitative data and experimental methodologies.
Mechanism of Action: Direct Targeting of the NLRP3 ATPase Domain
This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein. Specifically, it binds to the ATP-binding motif, also known as the Walker A motif, located within the central NACHT domain of NLRP3.[1][2][3] This binding event is crucial as the ATPase activity of the NACHT domain is an essential prerequisite for NLRP3 oligomerization and the subsequent assembly of the entire inflammasome complex.[1][4] By inhibiting the ATPase activity of NLRP3, this compound effectively prevents these downstream events, including the recruitment of the adaptor protein ASC and pro-caspase-1, ultimately blocking the activation of caspase-1 and the maturation of IL-1β and IL-18.[1][4][5]
The selectivity of this compound for NLRP3 is underscored by the fact that it does not inhibit the ATPase activity of other related proteins such as NLRC4, NLRP1, NOD2, or RIG-I.[1] This specificity is critical for a therapeutic agent, as it minimizes off-target effects and the potential for broader immunosuppression.
Quantitative Analysis of this compound Selectivity
The following table summarizes the inhibitory activity of this compound against various inflammasomes. The data clearly demonstrates the high degree of selectivity for NLRP3.
| Inflammasome | Target Protein | This compound Activity | IC50 | Reference |
| NLRP3 | NLRP3 | Inhibits ATPase activity, oligomerization, and activation | ~6 µM (in mouse BMDMs for IL-1β release) | [6] |
| NLRC4 | NLRC4 | No effect on activation or ATPase activity | Not Applicable | [1][7] |
| AIM2 | AIM2 | No effect on activation | Not Applicable | [1][7] |
| NLRP1 | NLRP1 | No effect on ATPase activity | Not Applicable | [1][7] |
Signaling Pathway Diagrams
The distinct activation mechanisms of the various inflammasomes provide a clear rationale for the selectivity of this compound. The following diagrams, generated using the DOT language, illustrate these pathways and highlight the specific point of intervention for this compound.
NLRP3 Inflammasome Activation Pathway and this compound Inhibition
Caption: NLRP3 pathway and this compound's inhibitory point.
NLRC4 Inflammasome Activation Pathway
Caption: The NLRC4 inflammasome activation pathway.
AIM2 Inflammasome Activation Pathway
Caption: The AIM2 inflammasome activation pathway.
Detailed Experimental Protocols
The following protocols are representative of the methods used to assess the selectivity of this compound.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)
1. Cell Culture and Priming:
- Culture murine bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS, penicillin-streptomycin, and M-CSF.
- Seed 5 x 10^5 BMDMs per well in a 12-well plate and allow to adhere overnight.
- Prime the cells with 50 ng/mL lipopolysaccharide (LPS) for 3 hours to upregulate pro-IL-1β and NLRP3 expression.
2. Inhibitor Treatment:
- Following priming, pre-incubate the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30 minutes.
3. Inflammasome Activation:
- Induce NLRP3 inflammasome activation by adding one of the following stimuli for the specified duration:
- ATP: 2.5 mM for 30 minutes.
- Nigericin: 10 µM for 30 minutes.
- Monosodium urate (MSU) crystals: 150 µg/mL for 4 hours.
4. Sample Collection and Analysis:
- Collect the cell culture supernatants to measure IL-1β secretion by ELISA.
- Lyse the cells to prepare protein extracts.
- Analyze the cell lysates and supernatants by Western blot to detect cleaved caspase-1 (p20 subunit).
Protocol 2: In Vitro NLRC4 Inflammasome Activation and Inhibition Assay in BMDMs
1. Cell Culture and Priming:
- Culture BMDMs as described in Protocol 1.
- Prime the cells with 50 ng/mL LPS for 3 hours.
2. Inhibitor Treatment:
- Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes.
3. Inflammasome Activation:
- Induce NLRC4 inflammasome activation by infecting the cells with Salmonella typhimurium at a multiplicity of infection (MOI) of 10 for 4 hours.
4. Sample Collection and Analysis:
- Follow the same procedures for sample collection and analysis as described in Protocol 1 (ELISA for IL-1β and Western blot for cleaved caspase-1).
Protocol 3: In Vitro AIM2 Inflammasome Activation and Inhibition Assay in BMDMs
1. Cell Culture and Priming:
- Culture BMDMs as described in Protocol 1.
- Prime the cells with 50 ng/mL LPS for 3 hours.
2. Inhibitor Treatment:
- Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes.
3. Inflammasome Activation:
- Induce AIM2 inflammasome activation by transfecting the cells with 0.5 µg/mL of poly(dA:dT) using a suitable transfection reagent for 4 hours.
4. Sample Collection and Analysis:
- Follow the same procedures for sample collection and analysis as described in Protocol 1 (ELISA for IL-1β and Western blot for cleaved caspase-1).
Conclusion
This compound is a highly selective and direct inhibitor of the NLRP3 inflammasome. Its mechanism of action, centered on the inhibition of the NLRP3 NACHT domain's ATPase activity, provides a strong molecular basis for its specificity. The lack of activity against other key inflammasomes like NLRC4 and AIM2, as demonstrated by robust experimental data, positions this compound as a valuable tool for dissecting the role of NLRP3 in disease and as a promising therapeutic candidate for the treatment of NLRP3-driven inflammatory conditions. The detailed protocols provided herein offer a framework for researchers to further investigate the properties of this compound and other potential NLRP3 inhibitors.
References
- 1. Immunobiology and Structural Biology of AIM2 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | MDPI [mdpi.com]
Pharmacological Profile of the NLRP3 Inhibitor CY-09: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. CY-09 has emerged as a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This document provides a comprehensive technical overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also presented to support further research and development efforts.
Introduction
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1][2] Given its central role in inflammation, the NLRP3 inflammasome is a key therapeutic target for numerous autoinflammatory and autoimmune diseases. This compound is a selective and direct inhibitor of NLRP3, demonstrating therapeutic potential in various preclinical models of inflammatory disorders.[1][3] This guide synthesizes the current knowledge on the pharmacological characteristics of this compound.
Mechanism of Action
This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein. It specifically binds to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3.[2][3][4] This binding competitively inhibits the ATPase activity of NLRP3, which is an essential step for its oligomerization and the subsequent assembly of the inflammasome complex.[3][4][5] By preventing NLRP3 oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the maturation and release of IL-1β.[1][3][6] Notably, the inhibitory action of this compound is specific to the NLRP3 inflammasome, with no significant effect on the AIM2 or NLRC4 inflammasomes.[7][8]
Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Activity and Binding Affinity
| Parameter | Species | Cell Type/Assay | Value | Reference(s) |
| NLRP3 Inhibition (IC50) | Mouse | LPS-primed BMDMs (Nigericin-induced) | ~5 µM | [7] |
| Mouse | LPS-primed BMDMs (MSU-induced) | ~7.5 µM | [7] | |
| Mouse | LPS-primed BMDMs (ATP-induced) | ~6 µM | [7] | |
| Binding Affinity (Kd) | Human | Purified GFP-NLRP3 (Microscale Thermophoresis) | ~500 nM | [9] |
Table 2: Pharmacokinetic Properties
| Parameter | Species | Dosing Route | Value | Reference(s) |
| Half-life (t1/2) | Mouse | Intravenous & Oral | 2.4 h | [3][10] |
| Area Under the Curve (AUC) | Mouse | Intravenous & Oral | 8,232 h·ng/mL | [3][10] |
| Bioavailability | Mouse | Oral | 72% | [3][10] |
| Metabolic Stability (t1/2) | Human | Liver Microsomes | >145 min | [3][7] |
| Mouse | Liver Microsomes | >145 min | [3][7] |
Table 3: Off-Target Effects and Safety Profile
| Parameter | Assay | Value (IC50) | Reference(s) |
| hERG Inhibition | Automated Patch Clamp | No activity at 10 µM | [9] |
| Cytochrome P450 (CYP) Inhibition | |||
| CYP1A2 | Human Liver Microsomes | 18.9 µM | [3][7] |
| CYP2C9 | Human Liver Microsomes | 8.18 µM | [3][7] |
| CYP2C19 | Human Liver Microsomes | >50 µM | [3][7] |
| CYP2D6 | Human Liver Microsomes | >50 µM | [3][7] |
| CYP3A4 | Human Liver Microsomes | 26.0 µM | [3][7] |
In Vivo Efficacy
This compound has demonstrated significant therapeutic effects in various mouse models of NLRP3-driven diseases:
-
Cryopyrin-Associated Autoinflammatory Syndrome (CAPS): Treatment with this compound prevented neonatal lethality in a mouse model of CAPS.[1][3]
-
Type 2 Diabetes: this compound reversed metabolic disorders in diabetic mice by inhibiting NLRP3-dependent inflammation.[1][3]
-
Gout: In a model of MSU-induced peritonitis, this compound treatment suppressed IL-1β production and neutrophil influx.[3][6]
-
Alzheimer's Disease: this compound has been shown to restore cerebral glucose metabolism and relieve cognitive impairment in a mouse model of Alzheimer's disease.[11]
-
Inflammatory Pain: this compound has been reported to relieve inflammatory pain in mouse models.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro NLRP3 Inflammasome Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the assessment of this compound's inhibitory effect on NLRP3 inflammasome activation in mouse BMDMs.
Caption: Experimental workflow for in vitro NLRP3 inhibition assay.
Materials:
-
Bone marrow cells from C57BL/6J mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
This compound
-
NLRP3 agonist (e.g., Nigericin, MSU, ATP)
-
ELISA kit for mouse IL-1β
-
Antibodies for Western blot (anti-caspase-1)
-
Reagents for Western blotting
Procedure:
-
BMDM Differentiation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in DMEM with 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.
-
Cell Seeding: Plate the differentiated BMDMs in 12-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.[3]
-
Priming: Replace the medium and prime the cells with 50 ng/mL LPS for 3 hours.[3]
-
Inhibitor Treatment: Add varying concentrations of this compound (e.g., 1, 5, 10 µM) to the cells and incubate for 30 minutes.[3]
-
NLRP3 Activation: Stimulate the cells with an NLRP3 agonist. For example, add 10 µM nigericin and incubate for 30 minutes, or 150 µg/mL MSU for 4 hours.[3]
-
Sample Collection: Collect the cell culture supernatants. Lyse the remaining cells with an appropriate lysis buffer.
-
Analysis:
-
ELISA: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Western Blot: Analyze the cleavage of caspase-1 (p20 subunit) in both the supernatants and cell lysates by Western blotting.
-
In Vivo MSU-Induced Peritonitis Model
This protocol details the induction of peritonitis in mice using monosodium urate (MSU) crystals to evaluate the in vivo efficacy of this compound.
Materials:
-
C57BL/6J mice
-
Monosodium urate (MSU) crystals
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 10% Solutol HS 15, and 80% saline)[3]
-
PBS
-
ELISA kit for mouse IL-1β
-
Flow cytometry antibodies (e.g., anti-Ly6G, anti-CD11b)
Procedure:
-
This compound Administration: Administer this compound (e.g., 40 mg/kg) or vehicle to mice via intraperitoneal (i.p.) or oral administration.[5]
-
Induction of Peritonitis: After a specified pre-treatment time (e.g., 1 hour), inject 1 mg of MSU crystals suspended in sterile PBS into the peritoneal cavity of each mouse.[5][6]
-
Sample Collection: At a defined time point post-MSU injection (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 5 mL of cold PBS into the peritoneal cavity.[6]
-
Analysis:
-
Cell Infiltration: Centrifuge the peritoneal lavage fluid to pellet the cells. Resuspend the cells and stain with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G, CD11b) for analysis by flow cytometry to quantify neutrophil influx.
-
Cytokine Measurement: Use the cell-free supernatant from the peritoneal lavage fluid to measure IL-1β levels by ELISA.
-
Conclusion
This compound is a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome with a favorable pharmacological profile. Its demonstrated efficacy in a range of preclinical models of inflammatory diseases highlights its potential as a therapeutic agent. The detailed data and protocols provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery, facilitating further investigation into the therapeutic applications of NLRP3 inhibition.
References
- 1. rupress.org [rupress.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CY-09 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY-09 is a potent, selective, and direct inhibitor of the NLRP3 (NOD-like receptor protein 3) inflammasome.[1][2] Its mechanism of action involves binding to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3, which inhibits the enzyme's ATPase activity.[2][3][4] This action effectively blocks the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[2][5] Consequently, this compound suppresses the downstream activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to study NLRP3-mediated inflammation.
Mechanism of Action
This compound specifically targets the NLRP3 protein, preventing the conformational changes required for inflammasome activation. It does not affect the priming step of the inflammasome pathway, such as LPS-induced NF-κB activation, but acts on the second signal that triggers NLRP3 oligomerization.[1] This specificity makes this compound a valuable tool for dissecting the role of the NLRP3 inflammasome in various cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. rndsystems.com [rndsystems.com]
Application Notes and Protocols for CY-09 in Macrophage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY-09 is a potent, selective, and direct inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3][4][5][6] Its mechanism of action involves direct binding to the ATP-binding motif (Walker A) within the NACHT domain of NLRP3, which inhibits the enzyme's ATPase activity.[1][3][4][5][6][7][8] This action effectively prevents the oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex, leading to the suppression of caspase-1 activation and the release of pro-inflammatory cytokines such as IL-1β.[1][3][4] Research has also indicated that this compound can modulate macrophage polarization, reducing the pro-inflammatory M1 phenotype and promoting a shift towards the anti-inflammatory M2 phenotype.[7][8][9] Furthermore, it has been observed to suppress NF-κB transcription.[7] These characteristics make this compound a valuable tool for studying NLRP3-driven inflammation in macrophages.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound for macrophage studies can vary depending on the cell type and experimental conditions. The following table summarizes effective concentrations cited in the literature.
| Cell Type | Activator(s) | Effective this compound Concentration | Observed Effect | Reference(s) |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin, ATP, or MSU | 1 - 10 µM | Dose-dependent inhibition of caspase-1 activation and IL-1β secretion. | [1][3][4] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | 10 µM | Inhibition of IL-1β production. | [10] |
| Human THP-1 Cells | LPS + Nigericin | 1 µM | Inhibition of NLRP3 inflammasome activation. | [3][6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Nigericin | Dose-dependent | Suppression of caspase-1 activation and IL-1β production. | [3][4] |
Experimental Protocols
Protocol 1: Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in mouse BMDMs.
Materials:
-
Bone marrow cells from mice
-
L929-conditioned medium or M-CSF
-
DMEM or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin, ATP, or Monosodium Urate (MSU)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for mouse IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies for caspase-1 p20)
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929-conditioned medium (or recombinant M-CSF) for 7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
On day 7, detach the differentiated BMDMs and seed them in 12-well plates at a density of 1 x 10^6 cells/well.
-
Allow the cells to adhere overnight.
-
-
Priming and Treatment:
-
Prime the BMDMs with LPS (e.g., 500 ng/mL) for 3 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30 minutes.
-
-
NLRP3 Activation:
-
Stimulate the cells with an NLRP3 activator for the indicated time:
-
Nigericin (10 µM) for 30-45 minutes.
-
ATP (2.5 mM) for 30 minutes.
-
MSU crystals (150 µg/mL) for 4 hours.
-
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants to measure secreted IL-1β by ELISA.
-
Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1 (p20).
-
Protocol 2: Assessment of Macrophage Polarization
This protocol outlines a method to evaluate the effect of this compound on macrophage polarization.
Materials:
-
Differentiated BMDMs (as in Protocol 1)
-
LPS and IFN-γ (for M1 polarization)
-
IL-4 (for M2 polarization)
-
This compound
-
TRIzol reagent for RNA extraction
-
Reagents for qRT-PCR (cDNA synthesis kit, SYBR Green master mix)
-
Antibodies for flow cytometry (e.g., F4/80, CD86 for M1; CD206 for M2)
Procedure:
-
Cell Seeding and Treatment:
-
Seed differentiated BMDMs in 6-well plates.
-
Treat the cells with this compound at the desired concentration.
-
-
Macrophage Polarization:
-
To induce M1 polarization, stimulate the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
To induce M2 polarization, stimulate the cells with IL-4 (20 ng/mL) for 24 hours.
-
Include an untreated control group (M0).
-
-
Analysis of Polarization Markers:
-
qRT-PCR: Extract total RNA from the cells and perform qRT-PCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10).
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze by flow cytometry.
-
Visualizations
Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.
Caption: Experimental workflow for testing this compound in macrophages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CY-09 in a Mouse Model of Autoinflammatory Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY-09 is a potent, selective, and direct inhibitor of the NLRP3 inflammasome.[1][2][3] It functions by binding to the ATP-binding motif within the NACHT domain of NLRP3, which inhibits its ATPase activity.[1][4] This action prevents the assembly and activation of the NLRP3 inflammasome, a key multiprotein complex in the innate immune system responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of autoinflammatory syndromes, including Cryopyrin-Associated Periodic Syndromes (CAPS).[4]
These application notes provide detailed protocols for utilizing this compound in a mouse model of CAPS and an acute model of NLRP3-mediated inflammation, monosodium urate (MSU)-induced peritonitis.
Mechanism of Action of this compound
This compound's inhibitory effect on the NLRP3 inflammasome is highly specific. It directly targets NLRP3, preventing the conformational changes required for its activation and subsequent downstream signaling. This leads to a significant reduction in the release of mature IL-1β and IL-18, thereby mitigating the inflammatory response.
Caption: Mechanism of this compound inhibition of the NLRP3 inflammasome.
Experimental Protocols
Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Model
This protocol describes the use of a genetically engineered mouse model of CAPS to evaluate the in vivo efficacy of this compound. The model utilizes mice with a gain-of-function mutation in the Nlrp3 gene (Nlrp3A350VneoR) crossed with mice expressing Cre recombinase under the control of the myeloid-specific lysozyme M promoter (LysM-Cre). This results in myeloid-specific expression of the hyperactive NLRP3 mutant, leading to a severe autoinflammatory phenotype.[5]
Materials:
-
Nlrp3A350VneoR mice
-
LysM-Cre mice
-
This compound (dissolved in a vehicle, e.g., 10% DMSO, 10% Polyoxyl 15 hydroxystearate, and 80% saline)[6]
-
Sterile PBS
-
Standard laboratory equipment for animal handling, injection, and monitoring.
Protocol:
-
Animal Breeding and Genotyping:
-
Breed Nlrp3A350VneoR mice with LysM-Cre mice to generate experimental animals (Nlrp3A350VneoR/+;LysM-Cre/+).
-
Genotype offspring to identify experimental and control littermates.
-
-
This compound Administration:
-
Begin treatment of neonatal mice within the first few days of birth.
-
Administer this compound intraperitoneally (i.p.) or orally (p.o.) at a dose of 5-10 mg/kg daily.[2] The optimal dose may need to be determined empirically.
-
Administer vehicle control to a separate cohort of mutant mice.
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice daily for signs of inflammation (e.g., skin lesions, joint swelling), body weight, and survival.
-
At the experimental endpoint, collect blood via cardiac puncture for serum cytokine analysis (e.g., IL-1β, IL-6, TNF-α) by ELISA.
-
Harvest tissues (e.g., spleen, liver) for histological analysis and to assess immune cell infiltration.
-
Caption: Experimental workflow for the CAPS mouse model study.
Monosodium Urate (MSU)-Induced Peritonitis Model
This acute model of inflammation is used to assess the rapid, in vivo inhibitory effects of this compound on NLRP3 inflammasome activation. Intraperitoneal injection of MSU crystals triggers a potent inflammatory response characterized by the influx of neutrophils and the production of IL-1β.[7][8]
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
Monosodium urate (MSU) crystals (prepared as described below)
-
This compound (dissolved in a suitable vehicle)
-
Sterile PBS
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
-
ELISA kit for mouse IL-1β
Protocol for MSU Crystal Preparation:
-
Dissolve uric acid in sterile water with NaOH at 70°C.
-
Allow the solution to cool slowly to form crystals.
-
Wash the crystals with ethanol and dry them.
-
Resuspend the sterile crystals in PBS to the desired concentration (e.g., 5 mg/mL) before injection.
Experimental Protocol:
-
This compound Pre-treatment:
-
Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle control to mice 30-60 minutes prior to MSU injection.[1]
-
-
Induction of Peritonitis:
-
Inject 1 mg of MSU crystals in 200 µL of sterile PBS into the peritoneal cavity of each mouse.[1]
-
-
Peritoneal Lavage and Sample Collection:
-
Euthanize mice 6 hours after MSU injection.
-
Expose the peritoneal cavity and inject 5 mL of cold PBS.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.[7]
-
-
Cell Analysis by Flow Cytometry:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies against neutrophil and macrophage markers (e.g., Ly6G, CD11b).
-
Analyze the cell populations by flow cytometry.[7]
-
-
Cytokine Analysis by ELISA:
-
Use the supernatant from the centrifuged peritoneal lavage fluid to measure IL-1β concentrations using a commercial ELISA kit according to the manufacturer's instructions.
-
Caption: Experimental workflow for the MSU-induced peritonitis model.
Data Presentation
Table 1: Effect of this compound on Survival and Body Weight in a CAPS Mouse Model
| Treatment Group | N | Survival Rate at Day 25 | Body Weight at Day 9 (g) |
| NLRP3-mutant + Vehicle | 9 | 0% | 3.5 ± 0.2 |
| NLRP3-mutant + this compound | 8 | 100% | 5.8 ± 0.3 |
| Wild-type + Vehicle | 6 | 100% | 6.0 ± 0.2 |
Data are presented as mean ± SEM. Data are representative of published studies.[1]
Table 2: Effect of this compound on Inflammatory Markers in MSU-Induced Peritonitis
| Treatment Group | N | Peritoneal IL-1β (pg/mL) | Serum IL-1β (pg/mL) | Peritoneal Neutrophils (x10^6) |
| Vehicle + PBS | 6 | < 50 | < 50 | < 0.1 |
| Vehicle + MSU | 6 | 1250 ± 150 | 300 ± 50 | 8.5 ± 1.2 |
| This compound + MSU | 6 | 250 ± 80 | 100 ± 30 | 2.1 ± 0.5 |
Data are presented as mean ± SEM. Data are representative of published studies.[1]
Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in autoinflammatory diseases. The protocols outlined above provide a framework for evaluating the therapeutic potential of this compound in both genetic and acute models of NLRP3-mediated inflammation. The provided data tables illustrate the expected outcomes of such studies, demonstrating the potent anti-inflammatory effects of this compound. Researchers can adapt these protocols to suit their specific experimental needs and further explore the therapeutic applications of NLRP3 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nlrp3 inflammasome activation in macrophages suffices for inducing autoinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mono Sodium Urate Crystal-induced Peritonitis for in vivoAssessment of Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CY-09 Administration and Dosage for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-like receptor protein 3) inflammasome.[1][2][3] It directly targets the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[1][4] This action prevents NLRP3 oligomerization and the subsequent assembly of the inflammasome complex, ultimately blocking the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][4] Given its targeted mechanism, this compound serves as a critical tool for investigating the role of the NLRP3 inflammasome in various pathological conditions. In vivo studies have demonstrated its therapeutic potential in models of cryopyrin-associated autoinflammatory syndromes (CAPS), type 2 diabetes, gout, and Alzheimer's disease.[2][4][5][6]
This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound to guide researchers in their experimental design.
Data Presentation
This compound Physicochemical and Pharmacokinetic Properties
| Property | Value | Species | Citation |
| Molecular Weight | 423.43 g/mol | N/A | [2][5] |
| Formula | C₁₉H₁₂F₃NO₃S₂ | N/A | [2][5] |
| Solubility | Soluble to 20 mM in DMSO with gentle warming. | N/A | [2][5] |
| Storage | Store at +4°C. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. | N/A | [1] |
| Half-life (t½) | 2.4 hours | C57BL/6J Mice | [2] |
| Bioavailability (Oral) | 72% | C57BL/6J Mice | [2] |
| Area Under the Curve (AUC) | 8,232 (h·ng)/ml | C57BL/6J Mice | [2] |
Reported In Vivo Dosages and Administration Routes for this compound in Mice
| Disease Model | Strain | Dosage | Administration Route | Vehicle | Citation |
| Alzheimer's Disease | 3xTg-AD | 2.5 mg/kg (daily for 6 weeks) | Intraperitoneal (i.p.) Injection | 10% DMSO, 10% Polyoxyl 15 hydroxystearate, 80% saline | [1] |
| Gout/Peritonitis | C57BL/6J | 40 mg/kg | Intraperitoneal (i.p.) Injection | Not specified | [7] |
| Inflammatory Pain | Not specified | Not specified (i.p. injection) | Intraperitoneal (i.p.) Injection | Saline | [8][9] |
| Pharmacokinetic Studies | C57BL/6J | 5 and 10 mg/kg (single dose) | Intravenous (i.v.) and Oral (p.o.) | Not specified | [2] |
| General Oral Formulation | Not specified | Not specified | Oral Gavage | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | [2] |
| General Oral Formulation | Not specified | Not specified | Oral Gavage | 10% DMSO, 90% Corn Oil | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (i.p.) Injection
This protocol is adapted from a study on Alzheimer's disease in 3xTg-AD mice.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyoxyl 15 hydroxystearate (Kolliphor® HS 15)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in DMSO. For example, to prepare a 25 mg/ml stock, dissolve 25 mg of this compound in 1 ml of DMSO. Vortex gently until fully dissolved.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the final vehicle by mixing 10% DMSO, 10% Polyoxyl 15 hydroxystearate, and 80% sterile saline. For example, to make 1 ml of vehicle, mix 100 µl DMSO, 100 µl Polyoxyl 15 hydroxystearate, and 800 µl sterile saline.
-
-
Final Dosing Solution Preparation:
-
Calculate the required volume of this compound stock solution based on the desired final concentration and the animal's weight. For a 2.5 mg/kg dose in a 25g mouse, the required dose is 0.0625 mg.
-
Dilute the this compound stock solution with the prepared vehicle to achieve the final desired concentration for injection. It is recommended to prepare the dosing solution fresh on the day of use.
-
For example, to achieve a final concentration of 0.625 mg/ml (for a 100 µl injection volume per 25g mouse), add 25 µl of a 25 mg/ml this compound stock to 975 µl of the vehicle.
-
-
Administration:
-
Administer the final this compound solution to the mice via intraperitoneal injection. The injection volume should be determined based on the animal's weight and institutional guidelines (typically 5-10 ml/kg).
-
Protocol 2: Preparation and Administration of this compound for Oral Gavage
This protocol provides two options for vehicle formulation for oral administration.[2][3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Sterile deionized water (ddH₂O) or Corn Oil
-
Sterile tubes
-
Oral gavage needles
Procedure (Option A - Aqueous Formulation): [2]
-
Stock Solution Preparation: Prepare a concentrated stock of this compound in DMSO (e.g., 28 mg/ml).
-
Working Solution Preparation (for a 1 ml final volume):
-
To 400 µl of PEG300, add 50 µl of the 28 mg/ml this compound DMSO stock solution. Mix until clear.
-
Add 50 µl of Tween-80 to the mixture and mix until clear.
-
Add 500 µl of ddH₂O to bring the final volume to 1 ml.
-
This formulation should be prepared fresh and used immediately.
-
Procedure (Option B - Oil-based Formulation): [3]
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Working Solution Preparation:
-
Dilute the this compound DMSO stock solution in corn oil to achieve the final desired concentration. The final concentration of DMSO should be kept low (e.g., 10% or less).
-
For example, to prepare a solution with 10% DMSO, add 100 µl of the this compound stock to 900 µl of corn oil.
-
Ensure the solution is homogenous before administration.
-
Administration:
-
Administer the prepared this compound solution to the mice using a suitable oral gavage needle. The volume will depend on the final concentration and the desired dosage.
Mandatory Visualizations
Caption: Mechanism of this compound action on the NLRP3 inflammasome signaling pathway.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: CY-09 for Ex Vivo Analysis of the NLRP3 Inflammasome in Human Monocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It is a multi-protein complex that, upon activation by a wide range of pathogenic and sterile danger signals, triggers the activation of caspase-1.[1] Active caspase-1 then proteolytically cleaves the precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1] Human monocytes are key circulating immune cells that can readily differentiate into macrophages and dendritic cells, playing a central role in initiating inflammatory responses through pathways like NLRP3 activation.[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[4]
CY-09 is a potent, selective, and direct inhibitor of the NLRP3 inflammasome.[5][6] It specifically targets the NLRP3 protein, offering a precise tool for studying inflammasome-dependent processes.[6] This application note provides detailed protocols for the ex vivo analysis of this compound's effect on NLRP3 inflammasome activation in primary human monocytes.
Mechanism of Action this compound directly binds to the ATP-binding motif (Walker A) within the NACHT domain of the NLRP3 protein.[1][5] This interaction inhibits the intrinsic ATPase activity of NLRP3, which is an essential step for the subsequent oligomerization and assembly of the full inflammasome complex.[5][6] By preventing NLRP3 inflammasome assembly, this compound effectively blocks the auto-cleavage and activation of pro-caspase-1, thereby suppressing the maturation and secretion of IL-1β and IL-18.[4][5] Notably, this compound does not affect the initial "priming" step of inflammasome activation, such as the lipopolysaccharide (LPS)-induced upregulation of pro-IL-1β and NLRP3 expression.[5]
Caption: Mechanism of this compound action on the NLRP3 inflammasome signaling pathway.
Experimental Data
The inhibitory effect of this compound can be quantified by measuring downstream outputs of inflammasome activation, such as IL-1β secretion and caspase-1 activity. The following tables summarize representative data on the dose-dependent inhibition by this compound.
Table 1: Effect of this compound on IL-1β Secretion (Data is illustrative, based on findings in bone marrow-derived macrophages (BMDMs) stimulated with LPS and nigericin. Researchers should perform their own dose-response experiments for human monocytes.)
| This compound Concentration (µM) | IL-1β Secretion (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 1550 ± 120 | 0% |
| 1 | 930 ± 85 | 40% |
| 5 | 310 ± 45 | 80% |
| 10 | 110 ± 20 | 93% |
Table 2: Effect of this compound on Caspase-1 Activity (Data is illustrative and represents typical expected results. Values are arbitrary fluorescence units (AFU).)
| This compound Concentration (µM) | Caspase-1 Activity (AFU/min) | % Inhibition |
| 0 (Vehicle Control) | 850 ± 60 | 0% |
| 1 | 552 ± 45 | 35% |
| 5 | 212 ± 30 | 75% |
| 10 | 93 ± 15 | 89% |
Experimental Workflow
The overall process for analyzing the effect of this compound on human monocytes involves isolation, priming, inhibitor treatment, activation, and subsequent analysis of the supernatant.
Caption: Experimental workflow for ex vivo human monocyte analysis with this compound.
Detailed Experimental Protocols
Protocol 1: Isolation of Human Monocytes from Peripheral Blood
This protocol describes the isolation of CD14+ monocytes from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Whole blood collected in heparin or EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
CD14 MicroBeads, human (or equivalent magnetic cell sorting kit)
-
Centrifuge, sterile tubes, pipettes
Method:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the PBMC layer (buffy coat) undisturbed.
-
Collect the PBMC layer and transfer to a new tube. Wash by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in buffer and perform a cell count.
-
Isolate CD14+ monocytes from the PBMC population using a positive selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
After isolation, resuspend the purified monocytes in complete RPMI-1640 medium (with 10% FBS) and perform a cell count and viability assessment (e.g., with trypan blue). Purity can be assessed by flow cytometry for CD14 expression.
-
Plate the monocytes in a 96-well tissue culture plate at a density of 2 x 10⁵ cells per well and allow them to adhere for 1-2 hours at 37°C, 5% CO₂.
Protocol 2: Ex Vivo Treatment and NLRP3 Activation
Materials:
-
Plated human monocytes from Protocol 1
-
Lipopolysaccharide (LPS), ultrapure
-
This compound (prepare stock in DMSO, e.g., 10 mM)
-
Nigericin or ATP
-
Opti-MEM or serum-free RPMI-1640
-
DMSO (vehicle control)
Method:
-
Priming: Gently remove the culture medium from the adhered monocytes. Add 100 µL of fresh medium containing LPS (e.g., final concentration of 1 µg/mL).[7] Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Inhibition: Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Add the this compound dilutions to the appropriate wells. For the vehicle control, add medium with the same final concentration of DMSO. Incubate for 30 minutes at 37°C.
-
Activation: Add the NLRP3 activator. For example, add nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM.[2][8]
-
Incubate for 45-60 minutes at 37°C, 5% CO₂.
-
After incubation, centrifuge the plate at 300-500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell-free supernatant for analysis. Samples can be stored at -80°C if not analyzed immediately.[9]
Protocol 3: Measurement of IL-1β Secretion by ELISA
This protocol provides a general outline for a sandwich ELISA.[9][10] It is recommended to follow the specific instructions provided with a commercial Human IL-1β ELISA kit.
Materials:
-
Human IL-1β ELISA Kit (contains capture antibody, detection antibody, standard, streptavidin-HRP, substrate, and stop solution)
-
Supernatants from Protocol 2
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Method:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C, or as specified by the kit.
-
Wash the plate 3 times with Wash Buffer. Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate 3 times.
-
Prepare a standard curve by performing serial dilutions of the recombinant human IL-1β standard.
-
Add 100 µL of the standards and experimental supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash the plate 3 times. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate 3 times. Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.
-
Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the IL-1β concentration in the samples by interpolating from the standard curve.
Protocol 4: Measurement of Caspase-1 Activity
This fluorometric assay measures the activity of caspase-1 released into the supernatant.[8]
Materials:
-
Caspase-1 fluorogenic substrate (e.g., YVAD-AFC or WEHD-afc)
-
Caspase assay buffer
-
Dithiothreitol (DTT)
-
Supernatants from Protocol 2
-
Black, clear-bottom 96-well plate
-
Fluorometric plate reader (Excitation/Emission ~400/505 nm for AFC, ~360/460 nm for afc)
Method:
-
Thaw the collected supernatants on ice.
-
Prepare the assay reaction buffer. A typical buffer consists of the supplied caspase assay buffer, 10 mM DTT, and the fluorogenic substrate (e.g., 50-100 µM YVAD-AFC).[8]
-
In a black 96-well plate, add 50 µL of each supernatant sample per well.
-
Add 50 µL of the prepared assay reaction buffer to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorometric plate reader.
-
Determine the caspase-1 activity by calculating the rate of fluorescence increase over time (slope of the linear portion of the curve). Compare the activity in this compound-treated samples to the vehicle control.
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Monocyte Caspase-1 Is Released in a Stable, Active High Molecular Weight Complex Distinct from the Unstable Cell Lysate-Activated Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn.stemcell.com [cdn.stemcell.com]
CY-09 solubility and preparation for experimental use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of CY-09 for experimental use. This compound is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid | [1] |
| CAS Number | 1073612-91-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₁₂F₃NO₃S₂ | [1][3][5][6] |
| Molecular Weight | 423.43 g/mol | [1][7] |
| Purity | ≥95% - ≥98% | [1][3][5] |
Solubility Data
This compound is a crystalline solid with limited solubility in aqueous solutions. Organic solvents are required for the preparation of stock solutions. It is crucial to use fresh, high-quality solvents, as moisture can affect solubility.[7]
| Solvent | Maximum Concentration | Notes |
| DMSO | 85 mg/mL (~200.74 mM) | Use fresh, moisture-free DMSO.[7] |
| 77 mg/mL (~181.85 mM) | Sonication is recommended to aid dissolution.[6] | |
| 15 mg/mL | - | |
| 20 mM (8.47 mg/mL) | Gentle warming may be required.[1] | |
| DMF | 30 mg/mL | - |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[2]
Preparation of Stock Solutions
For optimal results, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent. This stock solution can then be diluted into aqueous buffers or cell culture media for final experimental use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher as per solubility data).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate until the solid is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage of this compound is essential to maintain its activity and ensure experimental reproducibility.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 4 years[3] |
| 0°C | Short-term | |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
| -20°C | 1 month[7] |
Note: Stock solutions should be aliquoted to minimize freeze-thaw cycles.[7]
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and subsequent inhibition by this compound.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
NLRP3 activators (e.g., ATP, Nigericin, Monosodium Urate (MSU) crystals)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for IL-1β
Protocol:
-
Cell Seeding: Plate BMDMs in a 12-well plate at a density of 5 x 10⁵ cells/mL and culture overnight.[6]
-
Priming: Replace the medium and prime the cells with LPS (50 ng/mL) for 3 hours.[6]
-
Inhibitor Treatment: Add this compound at desired final concentrations (e.g., 1-10 µM) to the culture medium and incubate for 30 minutes.[2][6]
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator:
-
Sample Collection: Collect the cell culture supernatants.
-
Analysis: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
In Vivo Preparation and Administration
For in vivo studies, this compound must be formulated in a vehicle suitable for administration to animals.
Vehicle Formulations:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This formulation yields a clear solution with a solubility of ≥ 2.5 mg/mL.[2]
-
Formulation 2: 10% DMSO, 90% Corn Oil.[2]
-
Formulation 3: 10% DMSO, 10% Solutol HS 15, 80% Saline.[6][8]
-
Formulation 4: 10% DMSO, 10% Polyoxyl 15 hydroxystearate, and 80% saline.[9][10]
Preparation Protocol (for Formulation 1):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this compound in this example would be 2.5 mg/mL.
Administration:
-
For studies in mice, this compound has been administered via intraperitoneal (i.p.) injection at doses ranging from 2.5 mg/kg to 10 mg/kg.[3][6][7]
-
It is recommended to prepare the in vivo formulation fresh on the day of use.[2]
Mechanism of Action and Signaling Pathway
This compound is a selective and direct inhibitor of the NLRP3 inflammasome.[2] It functions by directly binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[11][12][13] This binding event inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[2][11][12] By preventing NLRP3 oligomerization, this compound blocks the recruitment of the adaptor protein ASC and pro-caspase-1, thereby inhibiting caspase-1 activation and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[11][12][14]
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in an in vitro cell-based assay.
Caption: Workflow for in vitro evaluation of this compound's inhibitory effect.
References
- 1. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound or CY09 Supplier | CAS 1073612-91-5 | NLRP3 inhibitor | buy from AOBIOUS [aobious.com]
- 6. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 14. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CY-09 in Preclinical Research
A Selective and Direct NLRP3 Inflammasome Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: CY-09 is a potent and selective small-molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound directly targets the NLRP3 protein, offering a promising therapeutic strategy for these conditions.[1][2][5] This document provides detailed application notes and protocols for the preclinical use of this compound, focusing on delivery methods and experimental design.
Mechanism of Action: this compound exerts its inhibitory effect by directly binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[1][4][6] This interaction prevents ATP hydrolysis, an essential step for the oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex.[1][5] By inhibiting NLRP3 ATPase activity, this compound effectively blocks the activation of caspase-1 and the downstream inflammatory cascade.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Activity and Specificity of this compound
| Parameter | Species | Cell Type/Assay | Value | Reference |
| NLRP3 Binding Affinity (Kd) | - | Direct Binding Assay | 500 nM | |
| NLRP3 ATPase Inhibition | - | Enzyme Activity Assay | Selective at 1 µM | [7] |
| IL-1β Secretion Inhibition (IC50) | Mouse | LPS-primed BMDMs (nigericin-induced) | Dose-dependent (1-10 µM) | [1] |
| Caspase-1 Activation Inhibition | Mouse | LPS-primed BMDMs (nigericin-induced) | Dose-dependent (1-10 µM) | [1] |
| Cytochrome P450 (CYP) Inhibition (IC50) | Human | CYP1A2 | 18.9 µM | [2][5] |
| CYP2C9 | 8.18 µM | [2][5] | ||
| CYP2C19 | >50 µM | [2][5] | ||
| CYP2D6 | >50 µM | [2][5] | ||
| CYP3A4 | 26.0 µM | [2][5] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Administration Route | Dose | Value | Reference |
| Half-life (t½) | Intravenous (i.v.) & Oral | - | 2.4 hours | [2][5] |
| Area Under the Curve (AUC) | Intravenous (i.v.) & Oral | - | 8,232 (h·ng)/ml | [2][5] |
| Bioavailability | Oral | - | 72% | [2][5] |
| Metabolic Stability (t½) | Human Liver Microsomes | - | >145 min | [2][5] |
| Mouse Liver Microsomes | - | >145 min | [2][5] |
Preclinical Delivery Methods and Protocols
Successful in vivo evaluation of this compound requires appropriate formulation and administration. The following protocols are recommended for preclinical studies in mice.
Formulation Protocols for In Vivo Administration
Protocol 1: Aqueous Formulation (Recommended for most routes)
This formulation is suitable for intravenous, intraperitoneal, and oral administration.
-
Components:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of PEG300.
-
Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix until fully incorporated.
-
Finally, add the saline to reach the final volume and mix well.
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] It is recommended to prepare this formulation fresh on the day of use.[1]
-
-
Solubility: ≥ 2.5 mg/mL[1]
Protocol 2: Corn Oil Formulation (For extended dosing)
This formulation is suitable for oral or intraperitoneal administration, particularly for studies requiring dosing over several weeks.
-
Components:
-
10% DMSO
-
90% Corn Oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of corn oil.
-
Add the this compound/DMSO stock solution to the corn oil and mix thoroughly.
-
The final solution should be clear. This formulation should be used with caution for dosing periods exceeding half a month.[1] It is recommended to prepare this formulation fresh on the day of use.
-
-
Solubility: ≥ 2.5 mg/mL[1]
Protocol 3: Alternative Aqueous Formulation
This formulation has also been reported for in vivo experiments.
-
Components:
-
10% DMSO
-
10% Solutol HS 15
-
80% Saline
-
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add Solutol HS 15 and mix.
-
Add saline to the final volume and mix thoroughly.[5]
-
Administration Protocols
The choice of administration route depends on the experimental model and desired pharmacokinetic profile.
1. Intraperitoneal (i.p.) Injection:
-
Use Case: Commonly used for systemic delivery in models of inflammatory diseases such as peritonitis, myocardial infarction, and osteoarthritis.[4][7][8]
-
Dosage Range: 2.5 mg/kg to 10 mg/kg have been reported.[7]
-
Protocol:
-
Prepare the this compound formulation as described above (Protocol 1 is commonly used).
-
Accurately weigh the animal to calculate the required dose volume.
-
Administer the solution via intraperitoneal injection using an appropriate gauge needle.
-
2. Oral Gavage (p.o.):
-
Use Case: Suitable for evaluating oral bioavailability and for chronic dosing studies in models of metabolic diseases or neurodegenerative conditions.[2][5][9]
-
Dosage Range: 5 mg/kg to 10 mg/kg have been used.[2]
-
Protocol:
-
Prepare the this compound formulation (Protocol 1 or 2).
-
Administer the solution using a proper gavage needle, ensuring the animal's welfare.
-
3. Intravenous (i.v.) Injection:
-
Use Case: Primarily for pharmacokinetic studies to determine parameters like half-life and clearance.[2][5]
-
Dosage Range: 5 mg/kg to 10 mg/kg have been reported for pharmacokinetic evaluation.[2]
-
Protocol:
-
Use the aqueous formulation (Protocol 1).
-
Administer the solution via the tail vein. This requires technical expertise to ensure accurate delivery.
-
Experimental Protocols and Visualizations
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes the steps to assess the inhibitory activity of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
-
Methodology:
-
Isolate bone marrow cells from mice and differentiate them into macrophages.
-
Plate BMDMs (5 x 10^5 cells/mL) in 12-well plates.
-
Priming Step: Stimulate the cells with Lipopolysaccharide (LPS) (50 ng/mL) for 3 hours to upregulate NLRP3 expression.
-
Inhibition Step: Add this compound at various concentrations (e.g., 1, 5, 10 µM) to the culture medium and incubate for 30 minutes.
-
Activation Step: Induce NLRP3 activation with a known agonist such as Nigericin (10 µM) for 30 minutes or Monosodium Urate (MSU) crystals (150 µg/mL) for 4 hours.[2]
-
Analysis: Collect the cell culture supernatants and cell lysates. Analyze IL-1β and caspase-1 p20 subunit levels in the supernatant by Western blot or ELISA to quantify inflammasome activation.
-
Caption: Workflow for in vitro testing of this compound's inhibitory effect.
This compound Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
Disclaimer: this compound is intended for research use only and is not for human use. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound|NLRP3 inhibitor|CAS 1073612-91-5|DC Chemicals [dcchemicals.com]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound attenuates the progression of osteoarthritis via inhibiting NLRP3 inflammasome-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the Effect of CY-09 on IL-1β Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its secretion is tightly regulated by multi-protein complexes known as inflammasomes. The NLRP3 inflammasome, in particular, has been implicated in the pathogenesis of a wide range of conditions, including autoinflammatory syndromes, type 2 diabetes, and gout.[1][2][3] CY-09 is a selective and direct inhibitor of the NLRP3 inflammasome, offering a promising therapeutic strategy for these NLRP3-driven diseases.[1][4][5]
These application notes provide a comprehensive guide for researchers to effectively measure the inhibitory effect of this compound on IL-1β secretion. Included are the mechanism of action of this compound, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action of this compound
This compound directly targets the NLRP3 protein, a key component of the inflammasome complex. It specifically binds to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3.[3][4][5][6] This binding inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][4][7] By preventing NLRP3 inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of IL-1β.[2][4][5] Notably, this compound does not affect the initial priming signal (e.g., via LPS) that leads to the transcription of pro-IL-1β.[1][4][5]
Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.
Data Presentation
The following tables summarize the reported effects of this compound on IL-1β secretion and related inflammasome components.
Table 1: In Vitro Efficacy of this compound on IL-1β Secretion
| Cell Type | Activator | This compound Concentration (µM) | Inhibition of IL-1β Secretion | Reference |
| LPS-primed BMDMs | ATP, MSU, Nigericin | 1 - 10 | Dose-dependent | [4][5] |
| Human THP-1 cells | Nigericin | Not specified | Efficient inhibition | [1][2] |
| Human PBMCs | Nigericin | Dose-dependent | Suppression | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Gout (MSU-induced) | This compound | Reduced IL-1β production and neutrophil influx | [8] |
| Type 2 Diabetes (HFD-induced) | This compound | Impaired IL-1β production in serum, liver, and adipose tissue | [2] |
| Myocardial Infarction | This compound (5 mg/kg, i.p.) | Improved cardiac function and reduced fibrosis | [7] |
| NAFLD (HFD-induced) | This compound (2.5 mg/kg) | Reduced hepatic steatosis | [7] |
| Alzheimer's Disease (3xTg-AD mice) | This compound | Decreased IL-1β secretion in the brain | [9] |
Experimental Protocols
Protocol 1: In Vitro Measurement of this compound-Mediated Inhibition of IL-1β Secretion
This protocol describes the induction of IL-1β secretion in macrophages and the subsequent measurement of its inhibition by this compound.
Caption: Experimental workflow for in vitro analysis of this compound.
Materials:
-
Murine Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 cells
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
NLRP3 activator (e.g., ATP, Nigericin)
-
Phosphate-Buffered Saline (PBS)
-
Human or Mouse IL-1β ELISA kit
-
Reagents for Western blotting (see Protocol 2)
Procedure:
-
Cell Seeding: Plate macrophages in a 24-well plate at a density of 0.5-1 x 10^6 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 50 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[10]
-
This compound Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) for 30-60 minutes.[10]
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.
-
IL-1β Quantification (ELISA):
-
Perform the IL-1β ELISA according to the manufacturer's instructions.[11][12][13] A general sandwich ELISA protocol is outlined below.
-
Coating: Coat a 96-well plate with a capture antibody against IL-1β and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Conjugate Addition: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate. Incubate in the dark until a color develops.
-
Stopping Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of IL-1β in each sample using the standard curve. Compare the IL-1β levels in this compound-treated samples to the vehicle control to determine the extent of inhibition.
Protocol 2: Western Blot for Caspase-1 Cleavage
This protocol is used to detect the active (cleaved) form of caspase-1 (p20) in the cell supernatant, which is a direct indicator of inflammasome activation.[14][15]
Materials:
-
Supernatants collected from Protocol 1
-
Protein precipitation reagents (e.g., TCA, acetone)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against caspase-1 (recognizing both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Precipitation (from supernatant):
-
Concentrate the proteins in the collected supernatants. This can be achieved using methods like trichloroacetic acid (TCA) precipitation or methanol-chloroform precipitation.
-
-
Cell Lysate Preparation (for pro-caspase-1):
-
Wash the remaining adherent cells with cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA).
-
Sample Preparation:
-
Resuspend the precipitated supernatant proteins in Laemmli sample buffer.
-
Mix an equal amount of protein from the cell lysates with Laemmli sample buffer.
-
Boil all samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against caspase-1 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The pro-caspase-1 band will be visible in the cell lysates, while the cleaved caspase-1 (p20) band will be present in the supernatant of activated, untreated cells and reduced in this compound-treated cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in ELISA | Insufficient washing, improper blocking, or antibody concentration too high. | Increase the number of wash steps, optimize blocking time, and titrate antibody concentrations. |
| No or weak ELISA signal | Inefficient cell priming or activation, inactive reagents, or incorrect assay procedure. | Verify the activity of LPS and NLRP3 activators. Check the expiration dates of ELISA kit components and follow the protocol carefully. |
| No cleaved caspase-1 detected by Western blot | Low protein concentration in the supernatant, inefficient protein transfer, or antibody issue. | Ensure efficient protein precipitation. Verify transfer efficiency (e.g., with Ponceau S staining). Use a validated antibody for caspase-1. |
| Variability between replicates | Inconsistent cell numbers, pipetting errors, or uneven cell stimulation. | Ensure accurate cell counting and seeding. Use calibrated pipettes and mix reagents thoroughly before application. |
By following these application notes and protocols, researchers can effectively investigate and quantify the inhibitory effects of this compound on the NLRP3 inflammasome and IL-1β secretion, contributing to the development of novel anti-inflammatory therapeutics.
References
- 1. rupress.org [rupress.org]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ubiquitylation of IL-1β limits its cleavage by caspase-1 and targets it for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. affigen.com [affigen.com]
- 13. mpbio.com [mpbio.com]
- 14. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing CY-09 concentration to avoid off-target effects
Welcome to the technical support center for CY-09. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and avoiding potential off-target effects of this compound, a selective and direct inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1][2][3][4] It functions by binding specifically to the ATP-binding motif, also known as the Walker A motif, located in the NACHT domain of the NLRP3 protein.[1][5] This interaction prevents ATP hydrolysis, a critical step for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[1][2][6] By blocking these processes, this compound effectively suppresses the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1]
Q2: What is the recommended working concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is application-dependent and should be determined empirically for your specific cell type and experimental conditions. However, a general starting range is 1-10 µM for in vitro studies using LPS-primed macrophages.[1][3] For inhibiting the ATPase activity of purified NLRP3, concentrations of 0.1–1 µM have been shown to be effective.[1] An IC50 of approximately 6 µM has been reported for the inhibition of IL-1β release in bone marrow-derived macrophages (BMDMs).[7][8] We recommend performing a dose-response experiment to identify the lowest effective concentration that achieves the desired on-target effect while minimizing potential off-target activities.
Q3: Is this compound specific to the NLRP3 inflammasome?
A3: this compound has demonstrated high specificity for the NLRP3 inflammasome. Studies have shown that it does not inhibit other known inflammasomes, such as AIM2 and NLRC4.[1][2] Furthermore, it does not interfere with the initial priming step of inflammation induced by lipopolysaccharide (LPS), meaning it does not affect the production of TNF-α or the upregulation of pro-IL-1β and NLRP3 protein expression.[2]
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for NLRP3, off-target effects can occur, particularly at higher concentrations. It has been tested against several cytochrome P450 enzymes, showing potential inhibition at concentrations generally higher than those required for NLRP3 inhibition (see Table 2).[9] For example, the IC50 for CYP2C9 is 8.18 µM.[9] It is crucial to use the minimum effective concentration to reduce the risk of such off-target interactions. At a concentration of 10 µM, this compound has shown no activity for the hERG potassium channel.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of IL-1β secretion | Suboptimal this compound Concentration: The concentration used may be too low for your specific cell type or stimulus. | Perform a dose-response curve (e.g., 0.5 µM to 20 µM) to determine the optimal inhibitory concentration. |
| Ineffective NLRP3 Activation: The stimulus (e.g., Nigericin, ATP, MSU) may not be potent enough or the priming step (LPS) may have been insufficient. | Ensure the potency of your NLRP3 activators. Verify the expression of pro-IL-1β and NLRP3 after LPS priming via Western blot. | |
| Compound Degradation: Improper storage or handling may have compromised the compound's activity. | Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[3] | |
| High Cell Toxicity or Death | High this compound Concentration: The concentration used may be cytotoxic to your specific cell line. | Perform a cell viability assay (e.g., MTT, LDH) with a range of this compound concentrations to determine the maximum non-toxic dose. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final DMSO concentration is typically below 0.5% and include a vehicle-only control in your experiments. | |
| Variability Between Experiments | Inconsistent Cell State: Differences in cell passage number, confluency, or priming efficiency can lead to variable results. | Use cells within a consistent passage number range. Ensure consistent cell seeding density and priming conditions (LPS concentration and duration). |
| Inconsistent Compound Dosing: Inaccurate pipetting or dilution of this compound. | Prepare a master mix of this compound for each experiment to ensure consistent dosing across all wells. Calibrate pipettes regularly. |
Data Hub: Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Parameter | Value | System/Assay | Reference |
| Binding Affinity (Kd) | 500 nM | Purified NLRP3 Protein | [10][11] |
| IC50 (IL-1β Release) | ~6 µM | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | [7][8] |
| Effective Concentration | 1 - 10 µM | Inhibition of Caspase-1 activation and IL-1β secretion in BMDMs | [1][3] |
| Effective Concentration | 0.1 - 1 µM | Inhibition of ATPase activity in purified NLRP3 | [1] |
Table 2: Off-Target Activity Profile of this compound (Cytochrome P450 Inhibition)
| Target | IC50 | Reference |
| CYP1A2 | 18.9 µM | [9] |
| CYP2C9 | 8.18 µM | [9] |
| CYP2C19 | >50 µM | [9] |
| CYP2D6 | >50 µM | [9] |
| CYP3A4 | 26.0 µM | [9] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol details the steps to measure the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells in a suitable plate format (e.g., 12-well or 96-well plate) and allow them to adhere overnight.
-
Priming: Stimulate the cells with LPS (e.g., 50-500 ng/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[9]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the LPS-containing medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
NLRP3 Activation: Add a specific NLRP3 activator, such as Nigericin (10 µM) or ATP (2.5 mM), to the wells.[9] Incubate for the recommended time (e.g., 30-60 minutes for Nigericin/ATP).
-
Sample Collection: Carefully collect the cell culture supernatants to measure secreted cytokines. Lyse the remaining cells in an appropriate buffer (e.g., RIPA buffer) to analyze intracellular proteins.
-
Analysis:
-
IL-1β Secretion: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit.
-
Caspase-1 Activation: Analyze cell lysates by Western blot using an antibody that detects the cleaved (active) p20 subunit of Caspase-1.[12]
-
ASC Oligomerization: To assess inflammasome assembly, analyze cell lysates using cross-linking followed by Western blot for the adaptor protein ASC.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of this compound to NLRP3 in a cellular context.[13][14][15] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[15]
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10-20 µM) for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method that avoids detergents initially.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble NLRP3 remaining at each temperature point using Western blot or other protein quantification methods like ELISA.
-
Data Interpretation: Plot the amount of soluble NLRP3 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control confirms direct target engagement.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of NLRP3 inflammasome activation and this compound inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 12. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
CY-09 Technical Support Center: Troubleshooting Aqueous Insolubility
Welcome to the technical support center for CY-09. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is classified as insoluble in water and ethanol.[1] However, it demonstrates good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] Consistent use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce the compound's solubility.[1]
Q2: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture media?
This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous solution where it is poorly soluble. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the new environment, leading to the formation of a solid precipitate. To mitigate this, the final concentration of the organic solvent in the aqueous solution should be kept to a minimum, and proper dilution techniques should be employed.
Q3: How should I prepare a stock solution of this compound?
The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO.[1][3] Solubility in DMSO has been reported at various concentrations, ranging from 10 mM to over 60 mg/mL.[3][4] For a detailed procedure, please refer to Protocol 1 .
Q4: What is the best practice for diluting a this compound stock solution into an aqueous medium?
To minimize precipitation, the DMSO stock solution should be added to the aqueous buffer or media in a stepwise manner with vigorous mixing. It is crucial to add the stock solution directly to the final solution and not the other way around. Rapidly vortexing or stirring the aqueous solution while slowly adding the concentrated stock can help disperse the compound quickly and prevent localized high concentrations that lead to precipitation. For a detailed procedure, see Protocol 2 .
Q5: Are there any recommended co-solvents or formulations to improve this compound solubility for in vitro experiments?
Yes, based on formulations used for in vivo studies, certain co-solvents can improve aqueous solubility. These often involve a multi-component system. While these are primarily for animal studies, the principles can be adapted for in vitro work. A common formulation includes a small percentage of DMSO, a surfactant like Tween-80 or Polyoxyl 15 hydroxystearate (Solutol HS 15), and a solubilizing agent like PEG300.[1][5][6] It is critical to validate the compatibility of these excipients with your specific experimental model, as they may have biological effects.
Q6: Does the pH of the aqueous solution affect the solubility of this compound?
Q7: Can I use heating or sonication to dissolve this compound precipitate in my aqueous solution?
Gentle warming and sonication can be effective methods to aid in the dissolution of this compound.[7][8] If precipitation occurs after dilution, brief sonication or warming the solution (e.g., to 37°C) may help redissolve the compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always verify the stability of this compound under these conditions for your specific experiment.
Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Source(s) |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| DMSO | 10 mM - 85 mg/mL | [1][2][3][4] |
| DMF | 30 mg/mL | [2] |
Note: The wide range in reported DMSO solubility may be due to differences in purity, hydration state, or experimental conditions (e.g., temperature).
Table 2: Example Solvent Systems for Diluting this compound
| Component 1 | Component 2 | Component 3 | Component 4 | Application | Source(s) |
| 5% DMSO | 40% PEG300 | 5% Tween 80 | 50% ddH₂O | In vivo (clear solution) | [1] |
| 10% DMSO | 10% Solutol HS 15 | 80% Saline | - | In vivo | [5] |
| 10% DMSO | 10% Polyoxyl 15 hydroxystearate | 80% Saline | - | In vivo | [6] |
Caution: These formulations are primarily for in vivo use and should be tested for compatibility and potential toxicity in in vitro cell-based assays.
Experimental Protocols & Workflows
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, use a brief sonication or gentle warming (up to 37°C) to ensure complete dissolution.[8]
-
Visually inspect the solution to confirm there are no undissolved particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer
-
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Target aqueous solution (e.g., cell culture medium, phosphate-buffered saline) pre-warmed to the experimental temperature (e.g., 37°C).
-
-
Procedure:
-
Thaw the this compound stock solution aliquot at room temperature.
-
Place the pre-warmed aqueous solution on a vortex mixer set to a medium-high speed.
-
While the solution is actively mixing, slowly add the required volume of the this compound stock solution drop-by-drop into the vortex. This ensures rapid dispersal.
-
Continue vortexing for an additional 30-60 seconds after adding the stock.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared solution immediately for optimal results.[1]
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. rupress.org [rupress.org]
- 6. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
Potential off-target effects of the NLRP3 inhibitor CY-09
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the NLRP3 inhibitor, CY-09. The following question-and-answer format directly addresses specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1] It functions by directly binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[2] This interaction inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][2] By preventing NLRP3 activation, this compound effectively blocks the downstream cleavage of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2]
Q2: How specific is this compound for the NLRP3 inflammasome?
A2: this compound has demonstrated high specificity for the NLRP3 inflammasome. Studies have shown that it does not inhibit the activation of other known inflammasomes, such as AIM2 and NLRC4.[2] Furthermore, this compound's inhibitory effect on ATPase activity is specific to NLRP3; it does not affect the ATPase activity of other related proteins like NLRP1, NLRC4, RIG-I, or NOD2.[2][3]
Q3: Has a comprehensive kinome screen been performed for this compound?
A3: Based on the currently available scientific literature, a comprehensive kinome-wide screen for this compound has not been publicly disclosed. While its specificity against other ATPases involved in inflammasome signaling is documented, its broader kinase off-target profile remains largely uncharacterized in published studies. Researchers should be aware that the potential for off-target kinase inhibition, a common characteristic of ATP-binding site inhibitors, has not been systematically ruled out.
Q4: What is the relationship between this compound and the CFTR inhibitor C172?
A4: this compound is an analog of the cystic fibrosis transmembrane conductance regulator (CFTR) channel inhibitor, CFTR(inh)-172 (C172).[3] However, a key distinction is that this compound has been specifically designed to lack CFTR-inhibitory activity, thereby avoiding the off-target effects associated with C172.[3]
Troubleshooting Guide
Q5: I am observing unexpected cellular effects that are inconsistent with NLRP3 inhibition. What could be the cause?
A5: While this compound is highly selective for NLRP3, unexpected cellular phenotypes could arise from a few potential off-target interactions. Here are some troubleshooting steps:
-
Consider Cytochrome P450 (CYP) Inhibition: this compound has been shown to inhibit some cytochrome P450 enzymes.[4] If your experimental system involves other small molecules, consider the possibility of drug-drug interactions mediated by CYP inhibition. Refer to the data in Table 1 to assess potential conflicts.
-
Evaluate Cell Line Specific Effects: The effects of this compound on cell viability have been characterized in some cancer cell lines, such as osteosarcoma cells.[5] If you are using a cell line where the cytotoxicity of this compound has not been established, it is advisable to perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) to determine a non-toxic working concentration.
-
Review the Literature for Retracted Studies: A previously published study suggested an interaction between this compound and the TRPA1 channel. However, this study has since been retracted due to concerns about the integrity of the data.[2][6] It is crucial to be aware of this retraction and not to base experimental interpretations on these findings.
Q6: My in vivo results are showing unexpected toxicity or lack of efficacy. What should I consider?
A6: In vivo studies can be complex, and unexpected outcomes can have multiple causes.
-
Pharmacokinetics: this compound has favorable pharmacokinetics in mice, with good oral bioavailability and a half-life of approximately 2.4 hours.[4] However, the specific pharmacokinetics can vary between species and disease models. Ensure that your dosing regimen is appropriate for maintaining a therapeutic concentration of the compound.
-
Metabolism: As mentioned, this compound can interact with CYP enzymes, which could alter its metabolism and clearance, as well as that of co-administered drugs.
-
hERG Channel Activity: Preclinical safety profiling has shown that this compound does not exhibit activity against the hERG channel at a concentration of 10 µM, suggesting a low risk for cardiotoxicity associated with QT prolongation.[7]
Quantitative Data on Off-Target Effects
Table 1: Inhibition of Cytochrome P450 Enzymes by this compound [4]
| CYP Isoform | IC50 (µM) |
| CYP1A2 | 18.9 |
| CYP2C9 | 8.18 |
| CYP2C19 | >50 |
| CYP2D6 | >50 |
| CYP3A4 | 26.0 |
Table 2: Selectivity Profile of this compound Against Other Inflammasome Components and ATPases [2][3]
| Target Protein/Complex | Effect of this compound |
| AIM2 Inflammasome | No effect on activation |
| NLRC4 Inflammasome | No effect on activation |
| NLRP1 ATPase Activity | No effect |
| NLRC4 ATPase Activity | No effect |
| RIG-I ATPase Activity | No effect |
| NOD2 ATPase Activity | No effect |
Table 3: hERG Channel Activity of this compound [7]
| Assay | Concentration (µM) | Result |
| hERG Channel Assay | 10 | No activity observed |
Experimental Protocols
Protocol 1: ATPase Activity Assay
This protocol is used to determine the effect of this compound on the ATPase activity of NLRP3 and other proteins.[6]
-
Protein Purification: Purify recombinant human NLRP3, NLRC4, NLRP1, NOD2, or RIG-I proteins.
-
Reaction Setup: In a reaction buffer, incubate the purified protein with varying concentrations of this compound for 15 minutes at 37°C.
-
ATP Addition: Add ATP to a final concentration of 25 µM and incubate for an additional 40 minutes at 37°C.
-
ADP Detection: Measure the amount of ATP converted to ADP using a luminescent ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Express the results as the percentage of residual enzyme activity compared to a vehicle-treated control.
Protocol 2: Cytochrome P450 Inhibition Assay
This protocol assesses the inhibitory potential of this compound on major CYP isoforms.
-
Enzyme Source: Use pooled human liver microsomes as the source of CYP enzymes.
-
Incubation: Incubate the microsomes with a CYP-isoform-specific substrate and a range of this compound concentrations.
-
Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.
-
IC50 Calculation: Determine the IC50 value by plotting the percent inhibition of metabolite formation against the logarithm of the this compound concentration.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Experimental workflow for assessing the selectivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
CY-09 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of CY-09. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound is stable under normal conditions[1]. For optimal long-term stability, it is recommended to store the solid compound at -20°C[1]. One supplier suggests that this compound is stable for at least four years when stored at this temperature. Another indicates storage at +4°C is also acceptable[2][3]. For short-term storage, 0°C is also mentioned.
2. How should I store stock solutions of this compound?
The stability of this compound in solution is dependent on the storage temperature. For long-term storage, it is recommended to store stock solutions at -80°C, where they can be stable for up to 6 months[4]. For shorter periods, storage at -20°C is suitable for up to 1 month[4]. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use[4].
3. What solvents should I use to dissolve this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with solubilities reported up to 85 mg/mL[5]. It is also soluble in Dimethylformamide (DMF) at concentrations up to 30 mg/mL. For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil have been described[4]. When using DMSO, it is important to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of the compound[5].
4. Is this compound sensitive to light?
5. What are the known incompatibilities for this compound?
This compound should be kept away from heat and moisture[1]. It is also incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | Gently warm the solution and/or sonicate to aid dissolution[4]. Ensure you are using fresh, anhydrous DMSO for preparing solutions[5]. |
| Inconsistent experimental results | The compound may have degraded due to improper storage or handling. | Review the storage conditions and handling procedures. If the compound has been stored at room temperature for an extended period or exposed to light, it may have degraded. It is recommended to use a fresh vial of the compound. For in vivo experiments, always prepare fresh working solutions[4]. |
| Difficulty dissolving the compound | The compound may not be sufficiently soluble in the chosen solvent at the desired concentration. | Refer to the solubility data provided by the supplier. Gentle warming can assist in dissolving this compound in DMSO[2][3]. For in vivo formulations, follow the recommended multi-solvent protocols[4]. |
Quantitative Stability and Solubility Data
| Parameter | Value | Conditions | Source |
| Solid Form Stability | ≥ 4 years | -20°C | Cayman Chemical |
| Stock Solution Stability | 6 months | -80°C | MedchemExpress[4] |
| 1 month | -20°C | MedchemExpress[4] | |
| Metabolic Stability | Half-life > 145 min | Human and mouse liver microsomes | Selleck Chemicals[5] |
| Solubility in DMSO | up to 85 mg/mL | Fresh, anhydrous DMSO | Selleck Chemicals[5] |
| up to 20 mM | With gentle warming | R&D Systems[2] | |
| 15 mg/mL | Cayman Chemical | ||
| Solubility in DMF | 30 mg/mL | Cayman Chemical | |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | MedchemExpress[4] |
Experimental Protocols
General Protocol for Assessing Compound Stability (Not specific to this compound)
This protocol provides a general framework for assessing the stability of a research compound like this compound in a specific buffer or solvent.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the aqueous buffer or medium to be tested.
-
Initial Analysis (T=0): Immediately after preparation, analyze the test solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial concentration and purity of the compound.
-
Incubation: Store the test solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it using the same analytical method as in step 3.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. This data can be used to determine the rate of degradation and the half-life of the compound under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
References
- 1. Bacterial degradation kinetics of poly(Ɛ-caprolactone) (PCL) film by Aquabacterium sp. CY2-9 isolated from plastic-contaminated landfill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. database.ich.org [database.ich.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Interpreting Negative Results with CY-09 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CY-09, a selective and direct inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1] It functions by directly binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[2][3] This binding action inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[2][3] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[2]
Q2: Is this compound specific to the NLRP3 inflammasome?
Yes, this compound has been shown to be a specific inhibitor of the NLRP3 inflammasome. Studies have demonstrated that it does not inhibit the activation of other inflammasomes, such as AIM2 and NLRC4.[2] Furthermore, its inhibitory effect on NLRP3 ATPase activity is specific, as it does not affect the ATPase activity of other proteins like NLRC4, NLRP1, NOD2, or RIG-I.[2][4] Importantly, this compound does not interfere with the initial "priming" step of NLRP3 activation, such as LPS-induced expression of pro-IL-1β and NLRP3.[2]
Q3: What are the typical effective concentrations for this compound in in vitro experiments?
This compound generally exhibits a dose-dependent inhibitory effect in the range of 1-10 µM in LPS-primed bone marrow-derived macrophages (BMDMs).[2] It has been shown to inhibit NLRP3 inflammasome activation induced by nigericin in THP-1 cells at a concentration of 1 µM.[4] The half-maximal inhibitory concentration (IC50) has been reported to be approximately 6 µM in mouse bone marrow-derived macrophages.[5]
Troubleshooting Guide for Negative or Unexpected Results
Q4: My experiment shows no inhibition of IL-1β secretion after this compound treatment. What could be the reason?
Several factors could contribute to a lack of IL-1β inhibition. Consider the following troubleshooting steps:
-
Inadequate NLRP3 Inflammasome Activation: The most common reason for a perceived lack of inhibition is inefficient activation of the NLRP3 inflammasome in the first place.
-
Suboptimal Priming (Signal 1): The priming step, typically with lipopolysaccharide (LPS), is crucial for the transcriptional upregulation of NLRP3 and pro-IL-1β.[6] Ensure your LPS is of high quality, free of contaminants, and used at an optimal concentration and duration. Priming time can range from 3-4 hours to overnight depending on the cell type and experimental goals.[7][8][9]
-
Ineffective Activation (Signal 2): The second signal, which triggers inflammasome assembly, must be potent enough. Common activators include nigericin, ATP, and monosodium urate (MSU) crystals.[2] Verify the activity of your chosen activator and use it at the recommended concentration.
-
-
Incorrect this compound Concentration: While the effective range is typically 1-10 µM, the optimal concentration can vary between cell types and experimental conditions. It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration for your specific system.[10][11]
-
Timing of this compound Treatment: For optimal effect, this compound should be added to the cell culture before the addition of the NLRP3 activator (Signal 2). A typical pre-incubation time is 30 minutes.[7]
-
Cell Viability Issues: High concentrations of this compound or the NLRP3 activators could induce cytotoxicity, leading to cell death and the release of pro-inflammatory cytokines through non-inflammasome pathways, which could mask the inhibitory effect of this compound. Always perform a cell viability assay (e.g., LDH assay) in parallel.
-
Alternative Inflammasome Activation: Ensure that your experimental stimulus is specifically activating the NLRP3 inflammasome. If your stimulus also activates other inflammasomes like AIM2 or NLRC4, this compound will not inhibit the resulting IL-1β secretion.[2]
Q5: The dose-response curve for this compound in my experiment is not showing a clear sigmoidal shape. What should I do?
An atypical dose-response curve can be due to several factors:
-
Insufficient Range of Concentrations: Ensure you are testing a wide enough range of this compound concentrations, both below and above the expected IC50 value.[10]
-
Solubility Issues: this compound is soluble in DMSO.[12] Ensure that the final DMSO concentration in your cell culture media is consistent across all conditions and is not affecting cell viability.
-
Incomplete Inhibition: If the curve does not plateau at higher concentrations, it might indicate that complete inhibition is not being achieved within the tested range, or there might be off-target effects at very high concentrations.[13][14]
-
Data Normalization: Properly normalize your data. The response should be expressed as a percentage of the maximal response observed in the absence of the inhibitor.
Q6: How can I be sure that the NLRP3 inflammasome is properly activated in my positive controls?
Your positive control (cells treated with priming and activating signals without this compound) should show clear evidence of inflammasome activation. Key readouts include:
-
Mature IL-1β Secretion: A significant increase in IL-1β in the cell culture supernatant, as measured by ELISA, is a primary indicator.[15]
-
Caspase-1 Cleavage: Western blot analysis of cell lysates and supernatants should show the cleaved (active) form of caspase-1 (p20 subunit).[16]
-
ASC Speck Formation: In some cell types, the formation of large, perinuclear aggregates of the adaptor protein ASC ("ASC specks") can be visualized by immunofluorescence microscopy.
-
Pyroptosis: Activation of the NLRP3 inflammasome can lead to a form of inflammatory cell death called pyroptosis. This can be measured by an LDH release assay.[17]
Q7: What are the essential negative controls for a this compound experiment?
To ensure the specificity of your results, include the following negative controls:
-
Untreated Cells: To establish a baseline for IL-1β secretion and cell viability.
-
Priming Signal Only (e.g., LPS only): To confirm that the priming step alone does not trigger significant IL-1β secretion.[6]
-
Activation Signal Only (e.g., Nigericin only): To demonstrate that the activation signal requires priming for a robust response in most cell types (though some human monocytes can be an exception).[8]
-
Vehicle Control (e.g., DMSO): To ensure that the solvent used to dissolve this compound does not affect inflammasome activation or cell viability.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Activator(s) | Effective Concentration | Reference |
| Inhibition of Caspase-1 & IL-1β | LPS-primed BMDMs | MSU, Nigericin, ATP | 1-10 µM | [2] |
| Inhibition of NLRP3 Activation | THP-1 cells | Nigericin | 1 µM | [4] |
| IC50 | Mouse BMDMs | Not specified | ~6 µM | [5] |
Table 2: Specificity of this compound
| Inflammasome/Pathway | Effect of this compound | Reference |
| AIM2 Inflammasome | No effect | [2] |
| NLRC4 Inflammasome | No effect | [2] |
| LPS-induced Priming | No effect | [2] |
| NLRC4, NLRP1, NOD2, RIG-I ATPase Activity | No effect | [2][4] |
Experimental Protocols
Protocol: In Vitro Inhibition of NLRP3 Inflammasome Activation in Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines a typical experiment to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in BMDMs.
1. Cell Culture and Plating: a. Culture murine BMDMs in a complete medium. b. Plate 5 x 10^5 BMDMs per well in a 12-well plate and allow them to adhere overnight.[7]
2. Priming (Signal 1): a. Replace the medium with fresh, serum-free medium. b. Prime the cells with 50 ng/mL of LPS for 3 hours.[7]
3. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Dilute this compound to the desired final concentrations (e.g., a range from 0.1 to 10 µM) in a serum-free medium. c. Add the this compound dilutions to the appropriate wells and incubate for 30 minutes.[7] Remember to include a vehicle control (DMSO).
4. Activation (Signal 2): a. Add the NLRP3 activator to the wells. Choose one of the following:
- Nigericin: 10 µM for 30 minutes.[7]
- ATP: 2.5 mM for 30 minutes.[7]
- MSU crystals: 150 µg/mL for 4 hours.[7]
5. Sample Collection and Analysis: a. Supernatant Collection: Carefully collect the cell culture supernatants. Centrifuge to remove any cellular debris. Store at -80°C for later analysis. b. Cell Lysis: Wash the remaining cells with cold PBS and then lyse them with an appropriate lysis buffer for Western blot analysis. c. IL-1β Measurement: Quantify the concentration of mature IL-1β in the collected supernatants using an ELISA kit according to the manufacturer's instructions. d. Caspase-1 Cleavage Analysis: Perform a Western blot on the cell lysates and concentrated supernatants to detect the cleaved p20 subunit of caspase-1. e. Cytotoxicity Assay: Measure the release of lactate dehydrogenase (LDH) in the supernatants to assess cell death, using a commercially available kit.
Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Treatment in vitro.
Caption: Troubleshooting Decision Tree for Negative this compound Results.
References
- 1. Frontiers | Betaine Inhibits Interleukin-1β Production and Release: Potential Mechanisms [frontiersin.org]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Unraveling the priming phase of NLRP3 inflammasome activation: Molecular insights and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initiation and perpetuation of NLRP3 inflammasome activation and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 9. Lipopolysaccharide Primes the NALP3 Inflammasome by Inhibiting Its Ubiquitination and Degradation Mediated by the SCFFBXL2 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. Dose-response relationships | Pharmacology Education Project [pharmacologyeducation.org]
- 12. rndsystems.com [rndsystems.com]
- 13. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. understanding-the-mechanism-of-il-1-secretion - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Overcoming Resistance to CY-09 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term experiments with the NLRP3 inhibitor, CY-09.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1] It functions by binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein. This interaction prevents NLRP3 from hydrolyzing ATP, a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1] Consequently, this compound suppresses the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Q2: How specific is this compound for the NLRP3 inflammasome?
This compound exhibits high specificity for the NLRP3 inflammasome. Studies have shown that it does not significantly inhibit other inflammasomes, such as AIM2 and NLRC4, nor does it affect the initial priming step of NLRP3 activation induced by lipopolysaccharide (LPS).[1]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to one month, and for longer periods of up to six months, it should be stored at -80°C.[1] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.
Q4: What is the reported stability and pharmacokinetic profile of this compound?
This compound has demonstrated favorable metabolic stability in both human and mouse liver microsomes, with a half-life greater than 145 minutes.[2] In vivo pharmacokinetic studies in mice have shown a half-life of 2.4 hours with an oral bioavailability of 72%.[2]
Troubleshooting Guide: Diminished this compound Efficacy in Long-Term Experiments
A gradual or sudden loss of this compound efficacy in long-term cell culture or in vivo models can be indicative of acquired resistance. This guide provides a systematic approach to identifying and addressing potential resistance mechanisms.
Initial Assessment: Verifying Experimental Parameters
Before investigating complex biological resistance, it is crucial to rule out experimental variability.
| Parameter | Troubleshooting Steps |
| Compound Integrity | - Confirm the age and storage conditions of the this compound stock. - Prepare a fresh stock solution from a new batch of this compound powder. - Verify the final concentration of this compound in the culture medium. |
| Cell Culture Conditions | - Ensure consistent cell passage number and health. - Check for any signs of contamination (e.g., mycoplasma). - Verify the consistency of serum and other media components between experiments. |
| Assay Performance | - Include positive and negative controls in all experiments. - Validate the readouts for inflammasome activation (e.g., IL-1β ELISA, Caspase-1 activity assay). |
Investigating Potential Mechanisms of Resistance
If experimental parameters are verified and the loss of efficacy persists, consider the following biological mechanisms of resistance.
| Potential Mechanism | Troubleshooting and Investigation Strategy |
| Target-Based Resistance (NLRP3 Mutation) | - Sequence the NLRP3 gene in resistant cells to identify potential mutations in the this compound binding site (NACHT domain). - Perform a this compound dose-response curve to determine if there is a rightward shift in the IC50 value. - Conduct a target engagement assay to assess if this compound can still bind to NLRP3 in resistant cells. |
| Pathway Bypassing (Alternative Inflammasome Activation) | - Investigate the involvement of other inflammasomes (e.g., AIM2, NLRC4) in your experimental model. - Explore the possibility of alternative NLRP3 activation pathways that may be less sensitive to this compound.[3][4][5] |
| Reduced Intracellular Drug Concentration | - Assess the expression and activity of drug efflux pumps (e.g., P-glycoprotein) in resistant cells. - Evaluate the metabolic stability of this compound in the conditioned media of long-term cultures. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the inhibitor.[6][7][8]
-
Determine the initial IC50 of this compound: Perform a dose-response experiment to establish the baseline half-maximal inhibitory concentration (IC50) of this compound in your parental cell line (e.g., THP-1 macrophages).
-
Initial Chronic Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (20% inhibitory concentration) for 2-3 passages.
-
Stepwise Dose Escalation: Gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., 1.5x to 2x increments) with each passage.
-
Monitor Cell Viability and Proliferation: At each concentration, monitor the cells for signs of recovery and stable proliferation. If significant cell death occurs, maintain the culture at the current concentration for additional passages before proceeding to the next increment.
-
Establishment of Resistant Clones: After several months of continuous culture, a population of cells that can proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the initial IC50) should emerge.
-
Characterization of Resistance:
-
Perform a new dose-response curve to determine the IC50 of this compound in the resistant cell line and compare it to the parental line.
-
Cryopreserve aliquots of the resistant cell line at different stages of selection.
-
Periodically culture the resistant cells in the absence of this compound to assess the stability of the resistant phenotype.
-
Protocol 2: Assessing NLRP3 ATPase Activity
This biochemical assay measures the ATPase activity of purified NLRP3 and can be used to evaluate the direct inhibitory effect of this compound.
-
Purification of NLRP3: Purify recombinant human or murine NLRP3 protein.
-
Assay Reaction:
-
In a 96-well plate, incubate purified NLRP3 with varying concentrations of this compound (or vehicle control) in an appropriate reaction buffer containing MgCl2.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection of ADP Production: Measure the amount of ADP generated using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of NLRP3 ATPase activity inhibition at each this compound concentration and determine the IC50 value.
Protocol 3: ASC Oligomerization Assay
This cellular assay is a hallmark of inflammasome activation and can be used to assess the efficacy of this compound in preventing inflammasome assembly.
-
Cell Stimulation:
-
Prime macrophages (e.g., THP-1 or bone marrow-derived macrophages) with LPS for 3-4 hours.
-
Pre-incubate the primed cells with this compound or vehicle control for 30 minutes.
-
Stimulate the cells with an NLRP3 activator (e.g., Nigericin, ATP, or MSU crystals) for 30-60 minutes.
-
-
Cell Lysis and Crosslinking:
-
Lyse the cells in a buffer containing a crosslinking agent (e.g., disuccinimidyl suberate - DSS).
-
Centrifuge the lysate to separate the insoluble ASC oligomers (pellet) from the soluble ASC monomers (supernatant).
-
-
Western Blot Analysis:
-
Resuspend the pellet in sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for ASC.
-
-
Data Analysis: Compare the amount of crosslinked ASC oligomers in the pellet fraction between this compound-treated and untreated samples.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 (NLRP3 ATPase Activity) | ~1 µM | Purified human NLRP3 | [9] |
| This compound IC50 (IL-1β Secretion - Nigericin) | 1-10 µM | LPS-primed BMDMs | [1] |
| This compound IC50 (IL-1β Secretion - MSU) | 1-10 µM | LPS-primed BMDMs | [1] |
| This compound IC50 (IL-1β Secretion - ATP) | 1-10 µM | LPS-primed BMDMs | [1] |
| This compound Binding Affinity (Kd) | 500 nM | Recombinant NLRP3 | |
| This compound In Vivo Efficacy (Dose) | 2.5 - 10 mg/kg | Mouse models | [2][10] |
Visualizations
Caption: this compound directly inhibits NLRP3 ATPase activity, preventing inflammasome assembly.
Caption: A logical workflow for troubleshooting diminished this compound efficacy.
Caption: A stepwise protocol for the in vitro generation of this compound resistant cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Multiple TLRs elicit alternative NLRP3 inflammasome activation in primary human monocytes independent of RIPK1 kinase activity [frontiersin.org]
- 5. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Impact of Serum Proteins on CY-09 Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential impact of serum proteins on the in vitro activity of CY-09, a direct inhibitor of the NLRP3 inflammasome. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1][2] It functions by directly binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[1] This interaction inhibits the ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly and activation of the inflammasome complex.[1][2][3]
Q2: How might serum proteins in cell culture media affect the in vitro activity of this compound?
A2: Serum contains a high concentration of proteins, with albumin being the most abundant.[4] Many small molecule drugs are known to bind to serum proteins, particularly human serum albumin (HSA).[4] This binding is a reversible interaction.[4] The "free drug hypothesis" states that only the unbound fraction of a drug is available to interact with its target and exert a pharmacological effect.[4] Therefore, if this compound binds to serum proteins, its free concentration in the assay medium will be reduced, which could lead to an apparent decrease in its potency (a higher IC50 value).
Q3: Has the specific binding of this compound to serum proteins been quantitatively determined?
A3: Based on currently available public literature, specific studies quantifying the binding of this compound to serum proteins (e.g., providing a Kd value for serum albumin) or directly comparing its IC50 values in the presence and absence of serum have not been identified. However, it is a common characteristic for small molecules to exhibit some degree of plasma protein binding.
Q4: What is the significance of understanding the serum protein binding of this compound in drug development?
A4: Understanding the extent of serum protein binding is critical for interpreting in vitro data and predicting in vivo efficacy. High serum protein binding can affect a drug's pharmacokinetics (PK) and pharmacodynamics (PD), including its distribution, clearance, and the concentration available to engage with the target tissue.[4] For in vitro assays, unaccounted-for serum protein binding can lead to a misinterpretation of a compound's intrinsic potency.
Troubleshooting Guide
Issue: Observed IC50 of this compound is higher than expected in our cell-based assay.
Possible Cause 1: Presence of Serum in Culture Medium
-
Explanation: Standard cell culture media are often supplemented with fetal bovine serum (FBS) or other sera, which contain abundant proteins like albumin. If this compound binds to these proteins, the free concentration available to inhibit NLRP3 in the cells will be lower than the total concentration added to the medium. This will result in a rightward shift of the dose-response curve and a higher apparent IC50 value.
-
Troubleshooting Steps:
-
Quantify the Effect of Serum: Perform the NLRP3 inhibition assay in parallel under serum-free and serum-containing conditions (e.g., 10% FBS). A significant increase in the IC50 value in the presence of serum would suggest that protein binding is occurring.
-
Use a Lower Serum Concentration: If serum is required for cell health, try reducing the serum percentage to the minimum level that maintains cell viability for the duration of the assay.
-
Incorporate Human Serum Albumin (HSA): For more clinically relevant data, consider replacing FBS with medium supplemented with a physiological concentration of purified human serum albumin (approximately 4 g/dL).
-
Possible Cause 2: Assay Interference
-
Explanation: Components in the serum or the compound itself could interfere with the assay readout (e.g., colorimetric, fluorometric, or luminescent detection).
-
Troubleshooting Steps:
-
Run Control Experiments: Include controls with this compound in the assay medium without cells to check for direct interference with the detection reagents.
-
Test Orthogonal Readouts: If possible, confirm the results using a different method to measure NLRP3 inflammasome activation (e.g., measure IL-1β secretion by ELISA and ASC speck formation by immunofluorescence).
-
Logical Flow for Troubleshooting IC50 Discrepancies
Caption: Troubleshooting workflow for unexpected this compound IC50 values.
Quantitative Data Summary
While direct experimental data for this compound serum binding is not publicly available, the following table provides a hypothetical example of how serum proteins might affect its in vitro potency. Researchers can generate similar data for this compound using the protocols outlined below.
Table 1: Hypothetical Impact of Human Serum Albumin (HSA) on this compound IC50 in an In Vitro NLRP3 Inhibition Assay
| Assay Condition | This compound IC50 (µM) | Fold Shift in IC50 |
| Serum-Free | 1.5 | - |
| 1% HSA | 4.5 | 3.0 |
| 4% HSA (Physiological) | 15.0 | 10.0 |
Note: These are example values to illustrate a potential effect and are not based on published experimental data for this compound.
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound Activity in a Macrophage-Based NLRP3 Inflammasome Assay
This protocol is adapted from standard procedures for inducing NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).[3]
1. Cell Culture and Priming: a. Plate LPS-primed bone marrow-derived macrophages (BMDMs) in a 96-well plate. b. Culture cells in three different media: i. Serum-free medium. ii. Medium with 10% Fetal Bovine Serum (FBS). iii. Serum-free medium supplemented with 4% Human Serum Albumin (HSA). c. Prime the BMDMs with Lipopolysaccharide (LPS) (e.g., 50 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
2. Compound Treatment: a. Prepare a serial dilution of this compound in each of the three corresponding media types. b. Add the this compound dilutions to the primed cells and incubate for 30-60 minutes.
3. NLRP3 Activation: a. Add an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 2.5 mM), to the wells. b. Incubate for the appropriate time to induce inflammasome activation and IL-1β secretion (e.g., 30-60 minutes for Nigericin/ATP).
4. Readout: a. Centrifuge the plate to pellet the cells. b. Collect the supernatant and measure the concentration of secreted IL-1β using a commercially available ELISA kit.
5. Data Analysis: a. For each medium condition, plot the IL-1β concentration against the log of the this compound concentration. b. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value of this compound in each condition. c. Compare the IC50 values to determine the impact of serum proteins.
Experimental Workflow Diagram
Caption: Workflow for assessing the impact of serum on this compound activity.
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the ATPase activity of NLRP3, preventing inflammasome assembly.
References
- 1. Human serum albumin reduces the potency of acetylcholinesterase inhibitor based drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of NLRP3 with CY-09
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of CY-09 for complete NLRP3 inflammasome inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for this compound?
A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1] It functions by directly binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[2][3][4] This binding competitively blocks the binding of ATP to NLRP3, thereby inhibiting its intrinsic ATPase activity.[2][4] The inhibition of ATPase activity is crucial as it prevents the subsequent oligomerization of NLRP3 and the assembly of the full inflammasome complex, which includes the adaptor protein ASC and pro-caspase-1.[2][4][5] Consequently, caspase-1 activation and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18 are suppressed.[1][3]
Q2: Is this compound specific to the NLRP3 inflammasome?
A2: Yes, this compound has been demonstrated to be highly specific for the NLRP3 inflammasome. Studies have shown that it does not inhibit the activation of other inflammasomes, such as AIM2 and NLRC4.[2] This specificity makes it a valuable tool for dissecting the role of the NLRP3 inflammasome in various pathological conditions.
Q3: What is the recommended working concentration for this compound in in vitro experiments?
A3: For in vitro experiments, such as with lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs), a dose-dependent inhibitory effect of this compound on caspase-1 activation and IL-1β secretion is observed at concentrations ranging from 1 to 10 µM.[1] A concentration of 1 µM has been shown to be effective at inhibiting NLRP3 inflammasome activation induced by nigericin in THP-1 cells.[5] The optimal concentration may vary depending on the specific cell type and experimental conditions, so a dose-response experiment is recommended to determine the most effective concentration for your system.
Q4: How should this compound be prepared for in vivo administration?
A4: For in vivo experiments in mice, this compound has been successfully formulated in a vehicle containing 10% DMSO, 10% Solutol HS 15, and 80% saline.[2] Another described formulation for daily injections consists of 10% DMSO, 10% Polyoxyl 15 hydroxystearate, and 80% saline.[6] It is crucial to ensure the compound is fully dissolved and the solution is freshly prepared for optimal results.[7]
Q5: What are the known pharmacokinetic properties of this compound?
A5: Pharmacokinetic studies in C57BL/6J mice have shown that this compound has favorable properties. Following a single intravenous or oral dose, it exhibits a half-life of 2.4 hours and a bioavailability of 72%.[7] The metabolic stability of this compound is also favorable, with a half-life of over 145 minutes in both human and mouse liver microsomes.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete or no inhibition of NLRP3 activation (e.g., persistent IL-1β secretion or caspase-1 cleavage). | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type or stimulus used. | Perform a dose-response experiment with this compound concentrations ranging from 1 µM to 10 µM to determine the optimal inhibitory concentration for your experimental setup.[1] |
| Incorrect Experimental Timing: The timing of this compound addition relative to the priming and activation signals is critical. | Ensure that cells are pre-incubated with this compound before the addition of the NLRP3 activator (e.g., nigericin, ATP, MSU). The pre-incubation time can be optimized, but typically ranges from 30 minutes to 2 hours. | |
| Compound Instability: Improper storage or handling of this compound can lead to its degradation. | Store the stock solution of this compound at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. | |
| Alternative Inflammasome Activation: The observed inflammation may be mediated by an inflammasome other than NLRP3. | Confirm the specificity of the inflammatory response to NLRP3 using NLRP3-deficient cells or by testing for the activation of other inflammasomes like AIM2 or NLRC4. This compound is known to be specific for NLRP3.[2] | |
| Observed cell toxicity or off-target effects. | High this compound Concentration: While generally specific, very high concentrations of any compound can lead to off-target effects or cytotoxicity. | Determine the optimal, non-toxic concentration of this compound for your cell type using a cell viability assay (e.g., MTT or LDH assay) in parallel with your inhibition experiment. |
| Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. | |
| Variability in experimental results. | Inconsistent Cell Priming: Inefficient or variable priming of the cells with LPS can lead to inconsistent NLRP3 activation. | Standardize the LPS concentration and incubation time for cell priming. Ensure the LPS is of high quality and free of contaminants. |
| Inconsistent NLRP3 Activation: The potency of the NLRP3 activator can vary between batches or with storage. | Use a fresh, validated batch of the NLRP3 activator (e.g., nigericin, ATP, MSU) and standardize the concentration and incubation time. |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| In Vitro Effective Concentration | 1 - 10 µM | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | [1] |
| Kd for NLRP3 NACHT domain | 500 nM | Direct Binding Assay | [5] |
| In Vivo Dosage (Myocardial Infarction Model) | 5 mg/kg, i.p. | Mouse | [5] |
| In Vivo Dosage (NAFLD Model) | 2.5 mg/kg | Mouse | [5] |
| In Vivo Dosage (MSU-induced Peritonitis) | 40 mg/kg | Mouse | [4] |
| In Vivo Dosage (CAPS Model) | 20 mg/kg, oral | Mouse | [2] |
| Bioavailability | 72% | Mouse (oral) | [7] |
| Half-life (t1/2) | 2.4 hours | Mouse | [7] |
This compound IC50 Values for Cytochrome P450 Enzymes [7]
| Enzyme | IC50 (µM) |
| CYP1A2 | 18.9 |
| CYP2C9 | 8.18 |
| CYP2C19 | >50 |
| CYP2D6 | >50 |
| CYP3A4 | 26.0 |
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in BMDMs
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in complete DMEM supplemented with 10% fetal bovine serum and 20 ng/mL M-CSF.
-
Priming: Seed BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well. Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
Inhibitor Treatment: Pre-treat the LPS-primed BMDMs with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour.
-
NLRP3 Activation: Induce NLRP3 inflammasome activation by adding an appropriate stimulus, such as 5 µM nigericin or 5 mM ATP, for 30-60 minutes.
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants to measure IL-1β and IL-18 secretion by ELISA.
-
Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1 (p20 subunit).
-
Protocol 2: In Vivo Inhibition of MSU-Induced Peritonitis in Mice
-
Animal Model: Use C57BL/6J mice (8-10 weeks old).
-
Inhibitor Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control orally or via intraperitoneal (i.p.) injection.[4]
-
Induction of Peritonitis: One hour after this compound administration, inject 1 mg of monosodium urate (MSU) crystals intraperitoneally to induce peritonitis.
-
Sample Collection: After 6 hours, euthanize the mice and collect peritoneal lavage fluid and blood.
-
Analysis:
-
Measure IL-1β levels in the peritoneal lavage fluid and serum by ELISA.
-
Perform flow cytometry on the peritoneal lavage fluid to quantify neutrophil influx (Ly6G+ cells).
-
Visualizations
Caption: Mechanism of NLRP3 inflammasome inhibition by this compound.
Caption: In Vitro experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting flowchart for incomplete NLRP3 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rupress.org [rupress.org]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
Unveiling the Potency of CY-09: A Comparative Guide to Caspase-1 Activation Inhibitors
For Immediate Release
In the intricate landscape of inflammatory research and drug development, the precise modulation of key signaling pathways is paramount. This guide provides a comprehensive comparison of CY-09, a selective inhibitor of the NLRP3 inflammasome, with other notable inhibitors that ultimately prevent caspase-1 activation. Designed for researchers, scientists, and drug development professionals, this document outlines the distinct mechanisms of action, presents comparative experimental data, and details the methodologies for validating these compounds.
Executive Summary
Inflammation is a critical biological response, but its dysregulation can lead to a host of debilitating diseases. A central player in many inflammatory pathways is caspase-1, a protease responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. Consequently, the inhibition of caspase-1 activation is a key therapeutic strategy. This guide focuses on this compound, a molecule that indirectly inhibits caspase-1 activation by targeting the upstream NLRP3 inflammasome, and compares its performance with direct caspase-1 inhibitors.
Mechanism of Action: An Indirect yet Potent Approach
Unlike direct caspase-1 inhibitors that bind to the active site of the enzyme, this compound employs a more nuanced strategy. It is a selective and direct inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2] this compound functions by binding to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[1][2] This action prevents the assembly and activation of the NLRP3 inflammasome complex, which is a crucial upstream event for the activation of pro-caspase-1.[1][3] The downstream consequence is a potent suppression of caspase-1 activation and the subsequent release of mature IL-1β.[1][3]
This indirect mechanism offers a high degree of specificity, as this compound does not significantly affect other inflammasomes like AIM2 or NLRC4.[3]
Comparative Performance Data
To objectively evaluate the efficacy of this compound, its performance is compared against a well-characterized NLRP3 inhibitor, MCC950, and several direct caspase-1 inhibitors. The following tables summarize the key quantitative data for these compounds.
| NLRP3 Inflammasome Inhibitors | ||
| Compound | Target | Reported IC50 / Kd |
| This compound | NLRP3 | Kd = 500 nM[4] |
| This compound | NLRP3 Inflammasome (IL-1β release) | IC50 ≈ 6 µM (in BMDMs)[5] |
| MCC950 | NLRP3 | IC50 = 7.5 nM (in BMDMs)[6] |
| Direct Caspase-1 Inhibitors | ||
| Compound | Target | Reported IC50 / Ki |
| Belnacasan (VX-765) | Caspase-1 | Ki = 0.8 nM[1][7][8] |
| Caspase-4 | Ki < 0.6 nM[7][8] | |
| IL-1β release (PBMCs) | IC50 ≈ 0.7 µM[7][9] | |
| Pralnacasan (VX-740) | Caspase-1 | Ki = 1.4 nM[10][11] |
| Ac-YVAD-cmk | Caspase-1 | Irreversible inhibitor[12][13] |
Experimental Protocols
The validation of these inhibitors relies on a series of well-defined experimental procedures. Below are detailed methodologies for key assays.
NLRP3 Inflammasome Activation Assay in Macrophages
This assay is fundamental for evaluating inhibitors of the NLRP3 inflammasome, such as this compound and MCC950.
1. Cell Culture and Priming:
-
Bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
To induce the "priming" step, which upregulates the expression of NLRP3 and pro-IL-1β, cells are treated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.[14][15]
2. Inhibitor Treatment:
-
Following priming, the cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound, MCC950) for a specified period (e.g., 30-60 minutes).
3. Inflammasome Activation:
-
The NLRP3 inflammasome is then activated by adding a second stimulus, such as ATP (e.g., 5 mM) or Nigericin (e.g., 5 µM), for approximately 1 hour.[14][15]
4. Measurement of IL-1β Release:
-
The cell culture supernatant is collected.
-
The concentration of mature IL-1β in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[16][17]
5. Data Analysis:
-
The percentage of inhibition of IL-1β release is calculated for each inhibitor concentration, and the IC50 value is determined.
Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1 and is crucial for assessing direct inhibitors like Belnacasan and Pralnacasan.
1. Enzyme and Substrate Preparation:
-
Recombinant human caspase-1 is diluted in an appropriate assay buffer.
-
A fluorogenic caspase-1 substrate, such as Ac-YVAD-AFC, is prepared.[6]
2. Inhibitor Incubation:
-
The recombinant caspase-1 is pre-incubated with various concentrations of the direct inhibitor for a defined period.
3. Enzymatic Reaction:
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).
4. Fluorescence Measurement:
-
The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader (e.g., excitation at 400 nm and emission at 505 nm for AFC).[6]
5. Data Analysis:
-
The rate of the enzymatic reaction is calculated from the fluorescence measurements.
-
The percentage of inhibition is determined for each inhibitor concentration, and the IC50 or Ki value is calculated.
Conclusion
This compound presents a compelling profile as a highly selective inhibitor of the NLRP3 inflammasome. Its unique mechanism of targeting the upstream activation of the inflammasome, rather than caspase-1 directly, offers a distinct advantage in terms of specificity. While direct caspase-1 inhibitors like Belnacasan and Pralnacasan exhibit potent, low nanomolar inhibition of the enzyme itself, this compound's efficacy in cellular and in vivo models underscores the therapeutic potential of modulating the entire inflammasome complex. The choice between an upstream NLRP3 inhibitor and a direct caspase-1 inhibitor will ultimately depend on the specific therapeutic context and the desired pharmacological profile. This guide provides the foundational data and methodologies to aid researchers in making these critical decisions in the pursuit of novel anti-inflammatory therapeutics.
References
- 1. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Assay of Inflammasome Activation [bio-protocol.org]
- 9. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. IL-1 beta ELISA Kits [thermofisher.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 15. stemcell.com [stemcell.com]
- 16. researchgate.net [researchgate.net]
- 17. Human IL-1 beta ELISA Kit (BMS224-2) - Invitrogen [thermofisher.com]
The Suitability of CY-09 as a Negative Control in Inflammasome Research: A Comparative Guide
For researchers in immunology and drug development, the use of precise controls is paramount to validate findings in inflammasome research. This guide provides a comprehensive comparison of CY-09, a known NLRP3 inflammasome inhibitor, and evaluates its suitability as a negative control against other alternatives, supported by experimental data and detailed protocols.
Introduction to Inflammasome Controls
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by inducing inflammation in response to a wide array of stimuli. Given its central role in numerous inflammatory diseases, the study of its activation and inhibition is of significant interest. A crucial aspect of this research is the use of appropriate negative controls to ensure the specificity of experimental results. An ideal negative control in this context is a tool that does not affect the specific pathway being studied (NLRP3 inflammasome activation) while sharing characteristics with the experimental variable, or a tool that inhibits a parallel but distinct pathway. The gold standard for negative controls in inflammasome research is the use of cells from genetically modified animals, such as Nlrp3 knockout mice, which do not express the NLRP3 protein. However, chemical inhibitors are often used for their ease of application.
This compound: A Direct NLRP3 Inhibitor
This compound is a small molecule that has been identified as a selective and direct inhibitor of the NLRP3 inflammasome.[1][2][3][4] Its mechanism of action involves directly binding to the ATP-binding motif (Walker A site) within the NACHT domain of the NLRP3 protein.[1] This binding inhibits the ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex. Consequently, the activation of caspase-1 and the maturation and secretion of the pro-inflammatory cytokine IL-1β are suppressed.
Is this compound an Appropriate Negative Control?
While this compound is a potent and specific inhibitor of the NLRP3 inflammasome, its utility as a negative control is questionable and depends on the experimental context. A negative control should ideally be inert in the pathway of interest. Since this compound actively and specifically inhibits the NLRP3 pathway, it is more accurately described as a specific inhibitor rather than a negative control.
For an experiment investigating a novel compound's effect on NLRP3, using this compound would serve as a positive control for inhibition , demonstrating that the pathway can be blocked. It would not, however, serve as a negative control to assess the baseline or non-specific effects of a chemical compound on the cells.
There have been some conflicting reports regarding off-target effects. While the majority of studies have demonstrated this compound's specificity for NLRP3 over the AIM2 and NLRC4 inflammasomes, at least one report has suggested potential off-target effects on NLRC4. However, a detailed study demonstrated that this compound had no inhibitory activity on the AIM2 and NLRC4 inflammasomes.[1] This high specificity is a desirable characteristic for an inhibitor, but it does not qualify it as a negative control for broader inflammasome studies.
Comparison of this compound with Other Inflammasome Inhibitors and Controls
To provide a clearer perspective, the following table compares this compound with other commonly used tools in inflammasome research.
| Control/Inhibitor | Mechanism of Action | Specificity | Use as Negative Control | Supporting Data (IC50 for NLRP3) |
| Nlrp3 Knockout Cells | Genetic deletion of the Nlrp3 gene. | Absolute for NLRP3. | Gold Standard Negative Control. | Not applicable. |
| This compound | Direct inhibitor of NLRP3 ATPase activity by binding to the Walker A motif.[1] | High for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes.[1] | Not recommended. Functions as a specific inhibitor. | ~1-5 µM in BMDMs. |
| MCC950 | Potent and selective NLRP3 inhibitor; mechanism is not fully elucidated but is known to block ASC oligomerization. | High for NLRP3. | Not recommended. Functions as a specific inhibitor. | ~7.5 nM in BMDMs. |
| Glyburide | An ATP-sensitive potassium channel blocker, which can inhibit NLRP3 activation. | Low; affects other cellular processes. | Poor. Has known off-target effects. | ~10-25 µM in BMDMs. |
| Parthenolide | Sesquiterpene lactone with anti-inflammatory properties; inhibits NLRP3 by targeting caspase-1. | Low; inhibits NF-κB and has other cellular effects. | Poor. Broad-spectrum anti-inflammatory agent. | Varies depending on the study. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of inflammasome research. Below are standard protocols for key experiments used to assess inflammasome activation and inhibition.
IL-1β Secretion Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted by cells, a key downstream indicator of inflammasome activation.
Protocol:
-
Cell Culture and Priming:
-
Plate bone marrow-derived macrophages (BMDMs) in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prime the cells with 500 ng/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with the desired concentration of this compound or other inhibitors for 30-60 minutes.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding an agonist such as ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 60 minutes.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β according to the manufacturer's instructions.
-
ASC Speck Visualization (Immunofluorescence)
Activation of the inflammasome leads to the assembly of the adaptor protein ASC into a large, single speck within the cell, which can be visualized by microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Plate BMDMs on glass coverslips in a 24-well plate.
-
Prime and treat with inhibitors as described in the ELISA protocol.
-
Activate the inflammasome with an appropriate agonist.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow for testing inhibitors.
Caption: NLRP3 Inflammasome Activation Pathway and this compound Inhibition.
References
- 1. Role of NLRP3 Inflammasome and Its Inhibitors as Emerging Therapeutic Drug Candidate for Alzheimer’s Disease: a Review of Mechanism of Activation, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASC Speck Formation by Immunofluorescence [bio-protocol.org]
- 6. adipogen.com [adipogen.com]
- 7. [PDF] Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. | Semantic Scholar [semanticscholar.org]
- 8. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of CY-09 Cross-reactivity with other NLR Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective NLRP3 inflammasome inhibitor, CY-09, against other NOD-like receptor (NLR) proteins. The following sections present quantitative data on its selectivity, detailed experimental protocols for assessing cross-reactivity, and visualizations of the relevant signaling pathways to offer a comprehensive overview for research and drug development applications.
Executive Summary
This compound is a potent and highly selective inhibitor of the NLRP3 inflammasome. Experimental data demonstrates that this compound directly targets the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its essential ATPase activity and preventing subsequent inflammasome assembly and activation. Crucially, studies indicate a lack of cross-reactivity with other key inflammasome-forming NLRs, including NLRC4 and AIM2, as well as the non-inflammasome NLRs, NLRP1 and NOD2. This high specificity makes this compound a valuable tool for studying NLRP3-driven inflammation and a promising candidate for therapeutic development.
Data Presentation: this compound Selectivity Profile
The following tables summarize the inhibitory activity of this compound against various NLR proteins and other relevant biological targets.
Table 1: Inhibitory Activity of this compound against NLR and other Innate Immune Proteins
| Target Protein | Assay Type | Result | Citation |
| NLRP3 | Binding Affinity (Kd) | 500 nM | |
| NLRP3 | ATPase Activity Inhibition | IC50 ≈ 1 µM | [1] |
| NLRP3 | IL-1β Secretion (BMDMs) | IC50 ≈ 6 µM | [2] |
| NLRC4 | ATPase Activity Inhibition | No effect | [1] |
| NLRC4 | Inflammasome Activation | No effect | [1] |
| AIM2 | Inflammasome Activation | No effect | [1] |
| NLRP1 | ATPase Activity Inhibition | No effect | [1] |
| NOD2 | ATPase Activity Inhibition | No effect | [1] |
| RIG-I | ATPase Activity Inhibition | No effect | [1] |
Table 2: Off-Target Activity of this compound against Cytochrome P450 Enzymes
| Target Enzyme | Activity | IC50 (µM) | Citation |
| CYP1A2 | Inhibition | 18.9 | [3] |
| CYP2C9 | Inhibition | 8.18 | [3] |
| CYP2C19 | Inhibition | >50 | [3] |
| CYP2D6 | Inhibition | >50 | [3] |
| CYP3A4 | Inhibition | 26.0 | [3] |
Comparative Inhibitor Selectivity
For context, the well-characterized NLRP3 inhibitor MCC950 also demonstrates high selectivity for NLRP3, with no reported off-target activity against AIM2, NLRC4, or NLRP1 inflammasomes[4]. This further highlights the feasibility of developing highly specific NLRP3 inhibitors.
Experimental Protocols
The determination of this compound's selectivity involves a series of biochemical and cell-based assays designed to measure its effect on the activation of different inflammasomes.
NLRP3 Inflammasome Activation Assay
-
Cell Type: Bone Marrow-Derived Macrophages (BMDMs) or Human THP-1 monocytes.
-
Priming (Signal 1): Cells are primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for 30-60 minutes.
-
Activation (Signal 2): The NLRP3 inflammasome is activated using stimuli such as:
-
Nigericin (a potassium ionophore)
-
ATP (acting on the P2X7 receptor)
-
Monosodium urate (MSU) crystals
-
-
Readout:
-
IL-1β/Caspase-1 Measurement: Supernatants are collected, and the levels of mature IL-1β and the cleaved p20 subunit of Caspase-1 are quantified using ELISA and Western Blot, respectively[1][5].
-
ASC Speck Visualization: Apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization into a "speck" is a hallmark of inflammasome activation. This can be visualized via immunofluorescence microscopy in ASC-citrine reporter cells.
-
NLRC4 Inflammasome Activation Assay
-
Cell Type: BMDMs.
-
Priming: LPS priming is often used to upregulate pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with this compound.
-
Activation: Cells are infected with NLRC4-activating bacteria, such as Salmonella Typhimurium, or transfected with flagellin[1][6].
-
Readout: Measurement of IL-1β and Caspase-1 cleavage in the supernatant via ELISA and Western Blot. A lack of inhibition by this compound indicates specificity for NLRP3[1].
AIM2 Inflammasome Activation Assay
-
Cell Type: BMDMs.
-
Priming: LPS priming to upregulate pro-IL-1β.
-
Inhibitor Treatment: Pre-incubation with this compound.
-
Activation: Transfection of cytosolic DNA sensor AIM2 with synthetic double-stranded DNA (poly(dA:dT)) using a transfection reagent like Lipofectamine[1].
-
Readout: Quantification of IL-1β and Caspase-1 cleavage in the supernatant. No change in cytokine levels upon this compound treatment demonstrates selectivity[1].
ATPase Activity Assay
-
Methodology: This is a biochemical assay using purified recombinant NLR proteins (NLRP3, NLRC4, NLRP1, NOD2).
-
Procedure: The purified protein is incubated with ATP and varying concentrations of this compound. The ATPase activity is measured by quantifying the amount of ADP produced, often using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay)[1].
-
Readout: A decrease in ADP production in the presence of this compound indicates inhibition of ATPase activity. The high specificity of this compound is demonstrated by its potent inhibition of NLRP3's ATPase activity while having no effect on the ATPase activity of other tested NLRs[1].
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the canonical activation pathways for the NLRP3, NLRC4, and AIM2 inflammasomes, as well as the related NOD2 signaling pathway.
Experimental Workflow
The diagram below outlines the general workflow for testing the cross-reactivity of an inhibitor like this compound against different NLR pathways.
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of NLRP3 inflammasome activity by MCC950 leads to exacerbation of Sjögren’s syndrome pathologies in non-obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
CY-09: A Comparative Analysis of its Efficacy in Preclinical Models of Gout and Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Novel NLRP3 Inhibitor CY-09 Against Standard Therapies in Gout and Inflammatory Pain Models.
This guide provides a comprehensive overview of the efficacy of this compound, a selective and direct inhibitor of the NLRP3 inflammasome, in established animal models of gout and inflammatory pain. By presenting key experimental data in a comparative format alongside detailed methodologies, this document aims to equip researchers with the necessary information to evaluate the therapeutic potential of this compound.
Executive Summary
This compound demonstrates significant efficacy in reducing inflammation and pain in preclinical models of gout and inflammatory pain. As a targeted NLRP3 inflammasome inhibitor, this compound offers a distinct mechanistic advantage over broader anti-inflammatory agents. In monosodium urate (MSU)-induced models of gout, this compound has been shown to suppress the production of the key inflammatory cytokine IL-1β and reduce neutrophil influx. In models of inflammatory pain, this compound effectively alleviates pain behaviors and reduces the expression of multiple inflammatory mediators. This guide directly compares the performance of this compound with established treatments such as colchicine for gout and diclofenac for inflammatory pain, providing a quantitative basis for its evaluation.
Comparative Efficacy in a Gout Model
The monosodium urate (MSU) crystal-induced model is a cornerstone for evaluating anti-gout therapeutics, mimicking the inflammatory cascade seen in human gouty arthritis.
Quantitative Data: MSU-Induced Paw Swelling and Inflammation
| Treatment Group | Dosage | Paw Swelling/Thickness Reduction (%) | IL-1β Reduction (Peritoneal Lavage) | Neutrophil Influx Reduction (Peritoneal Lavage) | Reference |
| This compound | 40 mg/kg | Data Not Available in Searched Literature | Significant Reduction (Specific % Not Available) | Significant Reduction (Specific % Not Available) | [1] |
| Colchicine | 1 mg/kg | Significant reduction in paw thickness | Significant Reduction | Did not significantly affect neutrophil numbers | [2][3] |
| MCC950 | 40 mg/kg | Not Applicable | Significant Reduction | Significant Reduction | [1] |
Note: Direct comparative studies for paw swelling with this compound were not available in the searched literature. Data for colchicine is derived from studies using a similar model.
Experimental Protocol: MSU-Induced Gouty Arthritis in Mice
This protocol outlines a common method for inducing gouty arthritis in mice to assess the efficacy of therapeutic compounds.
1. Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.
2. MSU Crystal Preparation: Uric acid is dissolved in a heated saline solution containing NaOH. The pH is adjusted, and the solution is allowed to cool slowly to form MSU crystals. The crystals are then washed, dried, and sterilized.
3. Induction of Arthritis:
- Mice are anesthetized.
- A baseline measurement of paw thickness is taken using a digital caliper.
- 3 mg of sterile MSU crystals suspended in 70 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the dorsal side of the hind paw.[4] The contralateral paw is injected with PBS as a control.
4. Treatment Administration:
- This compound (e.g., 40 mg/kg) or the comparator drug (e.g., colchicine, 1 mg/kg) is typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before or after MSU injection.
5. Assessment of Efficacy:
- Paw Swelling: Paw thickness is measured at various time points (e.g., 4, 8, 24, 48, and 72 hours) post-MSU injection using a digital caliper. The change in paw thickness from baseline is calculated.
- Histological Analysis: At the end of the experiment, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
- Cytokine Analysis: Paw tissue can be homogenized to measure the levels of inflammatory cytokines such as IL-1β using ELISA.
Comparative Efficacy in an Inflammatory Pain Model
The formalin test is a widely used model to assess the efficacy of analgesics against both acute, non-inflammatory pain (Phase I) and persistent, inflammatory pain (Phase II).
Quantitative Data: Formalin-Induced Inflammatory Pain
| Treatment Group | Dosage | Reduction in Licking Time (Phase II) (%) | Reduction in Paw Edema (%) | Reference |
| This compound | 5 mg/kg | Significantly inhibited licking time (Specific % Not Available) | Data Not Available in Searched Literature | [5] |
| Diclofenac | 20 mg/kg | ~60% | Significant reduction (Specific % Not Available) | [6][7] |
Note: Direct comparative studies for paw edema with this compound were not available in the searched literature. Data for diclofenac is derived from studies using a similar model.
Experimental Protocol: Formalin-Induced Inflammatory Pain in Mice
This protocol details the procedure for the formalin test to evaluate the analgesic and anti-inflammatory properties of compounds.
1. Animals: Male ICR mice are commonly used.
2. Formalin Injection:
- Mice are placed in a transparent observation chamber for acclimatization.
- 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
3. Treatment Administration:
- This compound (e.g., 5 mg/kg) or the comparator drug (e.g., diclofenac, 20 mg/kg) is typically administered i.p. or p.o. 30-60 minutes before the formalin injection.
4. Assessment of Efficacy:
- Nociceptive Behavior: The cumulative time spent licking and biting the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).
- Paw Edema: The volume of the formalin-injected paw is measured using a plethysmometer at a specified time point (e.g., 2 hours) after the injection to assess inflammation.
Mechanism of Action: Signaling Pathways
NLRP3 Inflammasome Activation and Inhibition by this compound
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation by stimuli such as MSU crystals leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.
Experimental Workflow: Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating a novel compound like this compound in a preclinical model of inflammatory disease.
Caption: A generalized workflow for in vivo compound efficacy testing.
Conclusion
The available preclinical data strongly suggest that this compound is a promising therapeutic candidate for the treatment of gout and other inflammatory conditions where the NLRP3 inflammasome plays a pathogenic role. Its targeted mechanism of action translates to significant anti-inflammatory and analgesic effects in relevant animal models. While direct head-to-head comparative studies with standard-of-care drugs are still needed to fully elucidate its relative efficacy, the existing evidence positions this compound as a compound of high interest for further development. The data and protocols presented in this guide offer a solid foundation for researchers to design and interpret future studies aimed at exploring the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Mollugo pentaphylla extract on monosodium urate crystal-induced gouty arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients [thno.org]
- 5. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Analgesic Effect of Diclofenac Sodium-Eudragit® RS100 Solid Dispersion and Nanoparticles Using Formalin Test in the Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to NLRP3 Inflammasome Inhibitors: A Focus on CY-09
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, with other notable inhibitors. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.
Introduction to NLRP3 Inflammasome and this compound
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation in response to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) triggers a signaling cascade that results in the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.
This compound is a small molecule inhibitor that directly and selectively targets the NLRP3 protein. It functions by binding to the ATP-binding motif (Walker A) within the NACHT domain of NLRP3, thereby inhibiting its essential ATPase activity.[1][2] This action prevents the subsequent oligomerization of NLRP3 and the assembly of the entire inflammasome complex, effectively blocking downstream inflammatory signaling.[1][2]
Downstream Signaling Pathways Affected by this compound
The inhibitory action of this compound on NLRP3 ATPase activity has several key downstream consequences, effectively halting the inflammatory cascade initiated by NLRP3 activation.
-
Inhibition of ASC Oligomerization: A crucial step following NLRP3 activation is the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which then forms large oligomeric structures known as "ASC specks." this compound treatment has been shown to remarkably suppress the formation of these ASC oligomers.[2]
-
Suppression of Caspase-1 Activation: The ASC speck serves as a platform for the recruitment and auto-catalytic activation of pro-caspase-1. By preventing ASC oligomerization, this compound effectively blocks the cleavage of pro-caspase-1 into its active p20 and p10 subunits.[1]
-
Reduction of Pro-inflammatory Cytokine Secretion: Active caspase-1 is responsible for the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, secretable forms. Consequently, this compound dose-dependently inhibits the release of IL-1β and IL-18 from macrophages stimulated with various NLRP3 activators.[1][3]
-
Inhibition of Pyroptosis: Pyroptosis is a lytic form of cell death executed by Gasdermin D (GSDMD), which is cleaved by active caspase-1. The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell swelling, lysis, and the release of inflammatory contents. By blocking caspase-1 activation, this compound indirectly inhibits GSDMD cleavage and subsequent pyroptotic cell death.
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation [frontiersin.org]
- 3. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for NLRP3 Inhibition: The Small Molecule Inhibitor CY-09 Versus Genetic Knockdown
For researchers in immunology, inflammation, and drug discovery, deciphering the intricate role of the NLRP3 inflammasome is paramount. Two powerful techniques have emerged as frontline tools for these functional studies: the direct pharmacological inhibition with CY-09 and the precise genetic suppression via RNA interference. This guide provides an objective comparison of these methodologies, supported by experimental data, to aid scientists in selecting the optimal approach for their research needs.
The NLRP3 inflammasome is a key player in the innate immune system, and its dysregulation is implicated in a host of inflammatory diseases.[1] Consequently, methods to specifically inhibit its activity are invaluable for both basic research and therapeutic development. This compound is a selective, direct inhibitor of NLRP3, while genetic knockdown, typically using small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a way to deplete the NLRP3 protein itself.[2][3][4] This guide will dissect the mechanisms, advantages, and limitations of each approach, presenting a clear comparison to inform experimental design.
At a Glance: this compound vs. NLRP3 Genetic Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Directly binds to the ATP-binding motif of the NLRP3 NACHT domain, inhibiting its ATPase activity and subsequent inflammasome assembly.[1] | Post-transcriptionally silences the NLRP3 gene, leading to the degradation of NLRP3 mRNA and preventing protein translation.[3][4] |
| Speed of Onset | Rapid, with inhibition occurring within minutes to hours of administration.[5] | Slower, requiring time for transfection and subsequent protein depletion (typically 24-72 hours).[6][7] |
| Duration of Effect | Transient and reversible, dependent on the compound's half-life and metabolism. The in vivo half-life in mice is approximately 2.4 hours.[5][8] | Can be transient (siRNA, typically 5-7 days) or stable (shRNA), depending on the delivery method.[9] |
| Specificity | Highly selective for NLRP3 over other inflammasomes like AIM2 and NLRC4.[1][10] However, potential for off-target effects on other proteins exists.[11] | Highly specific to the NLRP3 mRNA sequence. However, off-target effects on other genes with partial sequence homology can occur.[12][13] |
| Application | Suitable for both in vitro and in vivo studies, offering therapeutic potential.[2][14][15][16] | Primarily used for in vitro studies and some in vivo applications with specialized delivery systems. Long-term studies often utilize knockout models.[3][4][17][18] |
| Ease of Use | Relatively simple to apply to cell cultures or administer to animal models.[5][14] | Requires transfection or transduction protocols, which can be technically challenging and may induce cellular stress.[6] |
| Reversibility | Reversible upon removal of the compound. | Generally not reversible in the short term. |
Delving Deeper: A Quantitative Look
The following tables summarize key quantitative parameters for both this compound and NLRP3 knockdown, extracted from various experimental studies.
Table 1: In Vitro Efficacy
| Parameter | This compound | NLRP3 siRNA |
| Effective Concentration | 1-10 µM for significant inhibition of IL-1β secretion in LPS-primed bone marrow-derived macrophages (BMDMs).[1][2] | 5 nM can achieve >80% knockdown of NLRP3 mRNA in HeLa cells.[9] |
| Inhibition of IL-1β Secretion | Dose-dependent inhibition of ATP-induced IL-1β secretion in LPS-primed BMDMs.[1] | ~70% reduction in LPS-induced IL-1β production in cardiac fibroblasts.[7] |
| Inhibition of Caspase-1 Activation | Dose-dependent inhibition of nigericin-induced caspase-1 cleavage in LPS-primed BMDMs.[19] | Significant reduction in LPS-induced caspase-1 activation in cardiac fibroblasts.[7] |
Table 2: In Vivo Performance
| Parameter | This compound | NLRP3 Knockdown (in vivo models) |
| Dosage | 40 mg/kg (intraperitoneal injection) effectively suppressed MSU-induced peritonitis in mice.[1] | Not directly applicable for acute studies; typically involves genetic knockout mouse models.[17][18] |
| Bioavailability (mice) | 72%[5][8] | Not applicable. |
| Half-life (mice) | 2.4 hours[5][8] | Not applicable (stable genetic modification). |
| Therapeutic Effect | Ameliorates disease in mouse models of cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, and gout.[1][8] | NLRP3 knockout mice show increased lifespan and improved healthspan, with protection from age-related degenerative changes.[17][18] |
Visualizing the Approaches
To better understand the methodologies, the following diagrams illustrate the NLRP3 signaling pathway and the experimental workflows for using this compound and NLRP3 genetic knockdown.
Caption: The canonical NLRP3 inflammasome signaling pathway involves a two-step activation process: priming and activation, leading to caspase-1-mediated maturation of IL-1β and pyroptosis.
Caption: A typical in vitro experimental workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation.
Caption: A generalized workflow for functional studies using siRNA-mediated knockdown of NLRP3.
Experimental Protocols: A How-To Guide
Here, we provide detailed methodologies for key experiments involving this compound and NLRP3 siRNA.
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome by this compound in Murine Bone Marrow-Derived Macrophages (BMDMs)
Objective: To assess the dose-dependent inhibitory effect of this compound on NLRP3 inflammasome activation in primary macrophages.
Materials:
-
Bone marrow cells from C57BL/6J mice
-
L929-cell conditioned medium (as a source of M-CSF)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (dissolved in DMSO)
-
ELISA kit for murine IL-1β
-
Antibodies for Western blotting (Caspase-1, IL-1β, NLRP3, β-actin)
Procedure:
-
BMDM Differentiation: Culture bone marrow cells in DMEM with 20% L929-cell conditioned medium for 7 days to differentiate them into macrophages.
-
Cell Seeding: Plate the differentiated BMDMs in 12-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[5]
-
Priming: Replace the medium with fresh DMEM and prime the cells with 50 ng/mL LPS for 3 hours.[5]
-
Inhibition: Add this compound at various concentrations (e.g., 1, 5, 10 µM) or vehicle (DMSO) to the cells and incubate for 30 minutes.[5]
-
Activation: Stimulate the cells with an NLRP3 activator, such as 2.5 mM ATP for 30 minutes or 10 µM nigericin for 30 minutes.[5]
-
Sample Collection: Carefully collect the cell culture supernatants for ELISA and lyse the cells in RIPA buffer for Western blotting.
-
Analysis:
-
ELISA: Quantify the concentration of mature IL-1β in the supernatants according to the manufacturer's instructions.
-
Western Blot: Analyze the cell lysates for the expression of pro-IL-1β and NLRP3. Analyze the precipitated supernatants for the presence of the cleaved p20 subunit of caspase-1.
-
Protocol 2: In Vitro Knockdown of NLRP3 using siRNA in a Microglial Cell Line (BV-2)
Objective: To genetically silence NLRP3 expression and assess the impact on inflammasome activation.
Materials:
-
BV-2 microglial cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
NLRP3-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM reduced-serum medium
-
LPS
-
ATP
-
qRT-PCR reagents
-
Antibodies for Western blotting (NLRP3, Caspase-1, IL-1β, β-actin)
Procedure:
-
Cell Seeding: Plate BV-2 cells in 6-well plates such that they reach 50-70% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute the NLRP3 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for NLRP3 mRNA and protein knockdown.[4]
-
Inflammasome Activation: Replace the medium and prime the cells with LPS, followed by stimulation with ATP as described in Protocol 1.
-
Sample Collection: Collect supernatants and cell lysates.
-
Analysis:
-
qRT-PCR: Extract total RNA from a subset of cells to quantify NLRP3 mRNA levels and determine knockdown efficiency.
-
Western Blot: Analyze cell lysates for NLRP3 protein levels to confirm knockdown. Analyze supernatants and lysates for caspase-1 activation and IL-1β processing.
-
Choosing the Right Tool for the Job
The decision between using this compound and genetic knockdown of NLRP3 hinges on the specific research question and experimental context.
This compound is the preferred choice for:
-
Acute inhibition studies: Its rapid onset of action is ideal for investigating the immediate consequences of NLRP3 blockade.
-
Therapeutic potential assessment: As a small molecule inhibitor, it serves as a valuable tool for preclinical studies mimicking therapeutic intervention.
-
In vivo studies: Its favorable pharmacokinetic properties make it suitable for administration in animal models.[5][8]
Genetic knockdown is more suitable for:
-
Validating the on-target effects of pharmacological inhibitors: It provides a complementary approach to confirm that the observed phenotype is indeed due to the loss of NLRP3 function.
-
Long-term loss-of-function studies: Stable knockdown using shRNA or the use of knockout animals allows for the investigation of the chronic absence of NLRP3.[17][18]
-
Dissecting signaling pathways: It offers a "cleaner" system to study the role of NLRP3 without the potential confounding off-target effects of a small molecule.
References
- 1. rupress.org [rupress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 13. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Selective NLRP3-Inflammasome Inhibitor this compound Ameliorates Kidney Injury in Diabetic Nephropathy by Inhibiting NLRP3- inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound attenuates the progression of osteoarthritis via inhibiting NLRP3 inflammasome-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NLRP3 Knockout Extends Maximum Life Span by 29% in Mice – Fight Aging! [fightaging.org]
- 18. NLRP3 inflammasome suppression improves longevity and prevents cardiac aging in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of CY-09 and other NLRP3 ATPase inhibitors like BAY 11-7082.
A detailed guide for researchers on the mechanistic differences, specificity, and experimental evaluation of two prominent NLRP3 inflammasome inhibitors.
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide array of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The ATPase activity of NLRP3's NACHT domain is critical for its activation, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of two NLRP3 ATPase inhibitors, CY-09 and BAY 11-7082, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound emerges as a selective and direct inhibitor of the NLRP3 ATPase, offering a more targeted approach for studying the specific roles of the NLRP3 inflammasome. In contrast, BAY 11-7082, while also inhibiting NLRP3 ATPase activity, exhibits a broader anti-inflammatory profile due to its well-documented inhibition of the NF-κB pathway. This lack of specificity can be a confounding factor in experimental designs aiming to isolate the effects of NLRP3 inhibition.
Data Presentation: Quantitative Comparison
| Feature | This compound | BAY 11-7082 |
| Primary Target | NLRP3 ATPase[1][2][3] | IκB kinase (IKK), NLRP3 ATPase[4][5] |
| Mechanism of Action on NLRP3 | Directly binds to the ATP-binding motif (Walker A) of the NACHT domain, inhibiting ATPase activity.[1][6][7] | Directly inhibits NLRP3 ATPase activity, likely through irreversible alkylation of cysteine residues.[5][8][9] |
| Binding Affinity (Kd) for NLRP3 | 500 nM[10][11] | Not reported |
| IC50 for IL-1β production (BMDMs) | ~5 µM[8] | ~5 µM[8] |
| Specificity | High: No significant inhibition of NLRP1, NLRC4, NOD2, or RIG-I ATPase activity.[1][10][12] Does not affect NF-κB priming.[1][3] | Low: Potent inhibitor of the NF-κB pathway.[4][12][13] Potential off-target effects on other proteins, including protein tyrosine phosphatases.[14][15] |
| Reversibility | Reversible | Irreversible[4] |
| In Vivo Efficacy | Demonstrated in mouse models of CAPS, type 2 diabetes, and gout.[1][2][16] | Demonstrated in various inflammatory models, but effects are convoluted by NF-κB inhibition.[17][18][19] |
Mandatory Visualization: Signaling Pathways
Caption: NLRP3 inflammasome pathway and points of inhibition.
Experimental Protocols
NLRP3 ATPase Activity Assay
This assay directly measures the ability of an inhibitor to block the ATP hydrolysis activity of purified NLRP3 protein.
Methodology:
-
Protein Purification: Recombinant human NLRP3 protein is purified, for instance using a system that produces MBP-NLRP3.
-
Reaction Setup: Purified NLRP3 protein (e.g., 0.4 µM) is incubated in an assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT, 5 mM MgCl2, pH 7.5).
-
Inhibitor Addition: A range of concentrations of this compound or BAY 11-7082 is added to the reaction mixture and pre-incubated with the NLRP3 protein.
-
Initiation of Reaction: The ATPase reaction is initiated by the addition of ATP (e.g., 1 mM).
-
Incubation: The reaction is incubated at a suitable temperature (e.g., 20-37°C) for a defined period (e.g., 60-240 minutes).
-
Detection of ATP Hydrolysis: The amount of inorganic phosphate (Pi) released is quantified. This can be achieved using a malachite green-based colorimetric assay or by analyzing the nucleotide composition (ATP vs. ADP) via reverse-phase high-performance liquid chromatography (RP-HPLC).[20]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
IL-1β Release Assay in Macrophages
This cell-based assay is a functional measure of NLRP3 inflammasome inhibition, quantifying the downstream effect on cytokine secretion.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) or human THP-1 cells are cultured and seeded in 96-well plates.[21]
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[22]
-
Inhibitor Treatment: After priming, the media is replaced, and cells are treated with various concentrations of this compound or BAY 11-7082 for a specified duration (e.g., 30-60 minutes).
-
Activation (Signal 2): The NLRP3 inflammasome is then activated with a second stimulus such as nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) for 1-2 hours.[22]
-
Supernatant Collection: The cell culture supernatants are collected.
-
ELISA: The concentration of secreted IL-1β in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[23][24][25]
-
Data Analysis: The level of IL-1β in treated samples is compared to that in untreated but activated controls to determine the percentage of inhibition and calculate the IC50 value.
ASC Oligomerization Assay
This assay visualizes a key step in inflammasome assembly, the formation of large ASC specks, and can be used to determine if an inhibitor acts upstream of this event.
Methodology:
-
Cell Culture and Treatment: Macrophages are seeded on coverslips and subjected to the same priming, inhibitor treatment, and activation steps as described in the IL-1β release assay.
-
Cell Fixation and Permeabilization: After activation, cells are fixed with paraformaldehyde (e.g., 4%) and permeabilized with a detergent-containing buffer (e.g., 0.2% Triton X-100 in PBS).[26]
-
Immunofluorescence Staining: The cells are then incubated with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA dye like DAPI.
-
Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Quantification: The percentage of cells containing a distinct, large ASC speck (pyroptosome) is quantified across different treatment conditions. A significant reduction in the percentage of speck-containing cells in the presence of an inhibitor indicates that it blocks inflammasome assembly.[26]
Conclusion
For researchers specifically investigating the role of NLRP3 ATPase activity in a biological process, this compound is the more appropriate tool due to its high specificity.[1][12] Its direct and selective inhibition of NLRP3 allows for a clearer interpretation of experimental results. BAY 11-7082, while an effective NLRP3 inhibitor, should be used with caution in studies where NF-κB signaling is also a relevant pathway. Its broad inhibitory profile makes it difficult to attribute observed effects solely to NLRP3 inhibition.[2][4][9] When using BAY 11-7082, it is crucial to include appropriate controls to account for its effects on NF-κB.
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. Frontiers | Interactions between PCSK9 and NLRP3 inflammasome signaling in atherosclerosis [frontiersin.org]
- 8. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 9. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 10. caymanchem.com [caymanchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 17. Potential role of BAY11-7082, a NF-κB blocker inhibiting experimental autoimmune encephalomyelitis in C57BL/6J mice via declining NLRP3 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. NLRP3 Inflammasome Inhibitors in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 22. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. affigen.com [affigen.com]
- 24. mpbio.com [mpbio.com]
- 25. stemcell.com [stemcell.com]
- 26. cdr.lib.unc.edu [cdr.lib.unc.edu]
Assessing CY-09's Impact on NLRP3-Dependent Diseases: A Comparative Guide
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in the pathogenesis of a wide range of inflammatory diseases. Its activation leads to the production of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a comparative analysis of CY-09, a selective NLRP3 inhibitor, against other notable alternatives, supported by experimental data to aid researchers, scientists, and drug development professionals in their assessment.
Mechanism of Action and Specificity
This compound is a small-molecule inhibitor that directly targets the NLRP3 protein. It specifically binds to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[1][2][3][4] This inhibition prevents the conformational changes and oligomerization of NLRP3 that are essential for the assembly and activation of the inflammasome complex.[1][3] Importantly, this compound has been shown to be selective for the NLRP3 inflammasome, with no significant effect on AIM2 or NLRC4 inflammasomes.[1]
Comparative Performance of NLRP3 Inhibitors
To provide a clear comparison, the following table summarizes the key characteristics and performance of this compound and other well-documented NLRP3 inhibitors.
| Inhibitor | Target/Mechanism of Action | IC50 | Selectivity | Proven Efficacy in Disease Models |
| This compound | Directly binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain, inhibiting ATPase activity.[1][2][4] | Not explicitly reported in nM, but effective at 1-10 µM in vitro.[1][2] | Specific for NLRP3 over AIM2 and NLRC4 inflammasomes.[1] | Cryopyrin-Associated Periodic Syndromes (CAPS), Type 2 Diabetes, Gout, Inflammatory Pain, Alzheimer's Disease.[1][5][6][7] |
| MCC950 | Directly targets the Walker B motif in the NLRP3 NACHT domain, interfering with ATP hydrolysis and conformational change.[8] | 7.5 nM (murine BMDMs), 8.1 nM (human MDMs).[9] | Highly specific for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[8][10] | CAPS, Experimental Autoimmune Encephalomyelitis (EAE), Myocardial Infarction, Parkinson's Disease.[8][10][11] |
| Dapansutrile (OLT1177) | Inhibits NLRP3 ATPase activity and blocks the interaction between NLRP3, ASC, and caspase-1, preventing inflammasome assembly.[12][13] | Not explicitly reported in nM. | Selective for the NLRP3 inflammasome.[12] | Osteoarthritis, Gouty Arthritis, Progeria, Myocardial Infarction, EAE.[12][14][15] |
| Inzomelid | Brain-penetrant NLRP3 inflammasome inhibitor.[11] | Not explicitly reported in nM. | Selective for the NLRP3 inflammasome.[16][17] | Parkinson's Disease, CAPS.[11][16][17] |
Experimental Data and Protocols
The efficacy of NLRP3 inhibitors is typically assessed through a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro NLRP3 Inflammasome Activation Assay
Objective: To determine the inhibitory effect of a compound on NLRP3 inflammasome activation in macrophages.
Cell Culture:
-
Primary Bone Marrow-Derived Macrophages (BMDMs) from mice or human Peripheral Blood Mononuclear Cells (PBMCs) are commonly used.[1][18]
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[19]
Experimental Steps:
-
Priming (Signal 1): Macrophages are primed with lipopolysaccharide (LPS) (e.g., 500 ng/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[18][19]
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound at 1-10 µM) for a defined period (e.g., 30-60 minutes).[1]
-
Activation (Signal 2): The NLRP3 inflammasome is then activated with a specific stimulus, such as:
-
Endpoint Analysis:
-
Cytokine Measurement: The concentration of secreted IL-1β and IL-18 in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[20][21]
-
Caspase-1 Activation: The activation of caspase-1 is assessed by Western blot analysis of its cleaved p20 subunit in the supernatant.[22]
-
ASC Oligomerization: The formation of the ASC speck, a hallmark of inflammasome activation, can be visualized by immunofluorescence microscopy or quantified by Western blot after chemical cross-linking.[18][19]
-
Pyroptosis: Cell death is measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant.[19]
-
In Vivo Models of NLRP3-Dependent Diseases
Objective: To evaluate the therapeutic efficacy of an NLRP3 inhibitor in a living organism.
Example: MSU-Induced Peritonitis in Mice (Gout Model)
-
Animal Model: C57BL/6J mice are commonly used.[1]
-
Inhibitor Administration: Mice are treated with the inhibitor (e.g., this compound at 40 mg/kg) or a vehicle control, typically via intraperitoneal (i.p.) injection.[1][6]
-
Disease Induction: Peritonitis is induced by i.p. injection of MSU crystals (e.g., 1 mg/mouse).[1]
-
Endpoint Analysis:
-
Peritoneal Lavage: Several hours after MSU injection, the peritoneal cavity is washed with PBS to collect inflammatory cells and fluid.
-
Cytokine Analysis: IL-1β levels in the peritoneal lavage fluid and serum are measured by ELISA.[1]
-
Neutrophil Influx: The number of neutrophils in the peritoneal lavage is quantified by flow cytometry or cell counting.[1]
-
Visualizing the Landscape of NLRP3 Inhibition
To better understand the context of this compound's action, the following diagrams illustrate the NLRP3 signaling pathway, a typical experimental workflow, and the comparative mechanisms of different inhibitors.
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inzomelid | ALZFORUM [alzforum.org]
- 12. Dapansutrile - Wikipedia [en.wikipedia.org]
- 13. dapansutrile | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. The NLRP3 inhibitor Dapansutrile improves the therapeutic action of lonafarnib on progeroid mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pulsus.com [pulsus.com]
- 17. Inzomelid completes Phase I studies | Forbion [forbion.com]
- 18. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 21. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of CY-09: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the NLRP3 inhibitor CY-09 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step approach to the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.
As a selective and direct NLRP3 inhibitor, this compound is a valuable tool in inflammatory disease research. However, like all laboratory chemicals, it requires careful management throughout its lifecycle, from handling to final disposal. Adherence to established safety and disposal protocols is paramount to protect both laboratory personnel and the environment.
Immediate Safety and Handling
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). The Material Safety Data Sheet (MSDS) for this compound recommends wearing protective gloves, clothing, and eye protection. In case of contact, immediate first aid measures should be taken. If inhaled, the individual should be moved to fresh air. For skin or eye contact, rinse thoroughly with water. If swallowed, rinse the mouth and seek immediate medical attention.[1]
This compound: Key Chemical and Safety Data
A clear understanding of the properties of this compound is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Formula | C19H12F3NO3S2 |
| Molecular Weight | 423.43 g/mol |
| CAS Number | 1073612-91-5 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C or -80°C for long-term storage[1] |
| Hazard Statements | May cause skin and eye irritation. May be harmful if swallowed or inhaled. |
| Precautionary Statements | Avoid breathing dust. Wear protective gloves/eye protection. Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[2][3] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has established strict guidelines for the management of hazardous waste, which includes many laboratory chemicals.[4][5]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.
-
Do not mix this compound waste with other incompatible waste streams. For instance, keep it separate from acids, bases, and oxidizers to prevent dangerous reactions.[6]
2. Use of Appropriate Waste Containers:
-
Use only designated, leak-proof, and chemically resistant containers for this compound waste.[2]
-
The container must be in good condition and have a secure, tight-fitting lid.[2]
3. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
Indicate the primary hazard(s) (e.g., "Toxic").
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]
-
The SAA should be a secondary containment system, such as a tray or tub, that can hold the contents of the largest container in case of a leak.[6]
-
Ensure the SAA is inspected regularly for any signs of leakage or container degradation.[6]
5. Arranging for Professional Disposal:
-
Once the waste container is full, or before it has been in storage for one year, arrange for its collection by a licensed hazardous waste disposal company.[7]
-
Your institution's Environmental Health and Safety (EH&S) department will have established procedures for requesting a waste pickup.
-
These professional services ensure that the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations, often through methods like high-temperature incineration.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols
Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or inactivation of this compound prior to disposal. The standard and recommended procedure is to manage it as hazardous chemical waste and transfer it to a licensed disposal facility that will use established methods, such as high-temperature incineration, for its destruction.[4] Attempting to neutralize the compound without a validated protocol could be hazardous.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. ubpbio.com [ubpbio.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling CY-09
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate and essential safety and logistical information for the handling of CY-09, a selective and direct NLRP3 inhibitor. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn over goggles when there is a risk of splashing. | Protects against potential eye irritation and redness from contact with this compound.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use. | Prevents skin contact, which may cause mild irritation.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a laboratory fume hood. If significant dust or aerosol generation is unavoidable, a NIOSH-approved respirator is necessary. | Avoids inhalation, which can lead to irritation of the throat and a feeling of tightness in the chest.[1] |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn. | Protects skin and personal clothing from accidental spills. |
Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₉H₁₂F₃NO₃S₂[1] |
| Molecular Weight | 423.43 g/mol [1] |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (up to 20 mM with gentle warming). Also soluble in DMF.[2] |
Storage and Handling
Proper storage and handling are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
| Condition | Recommendation | Rationale |
| General Storage | Store in a tightly closed container in a well-ventilated place.[1] For long-term storage, keep at -20°C or -80°C.[1] | Prevents degradation and maintains chemical stability. |
| Stock Solutions | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] | Ensures the integrity and activity of the compound in solution. |
| Handling | Ensure good ventilation and use a laboratory fume hood whenever possible.[1] Avoid breathing dust.[1] Do not eat, drink, or smoke when using this product.[1] | Minimizes inhalation exposure and prevents accidental ingestion. |
Experimental Protocols
Detailed methodologies are provided for both in vitro and in vivo applications of this compound.
In Vitro NLRP3 Inflammasome Activation Assay
This protocol details the steps for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Methodology:
-
Cell Culture: Plate BMDMs at a density of 5 x 10⁵ cells/ml in 12-well plates.
-
Priming: The following day, replace the medium and stimulate the cells with 50 ng/ml LPS for 3 hours.
-
Inhibitor Treatment: Add this compound at the desired concentration to the culture and incubate for an additional 30 minutes.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator such as ATP (2.5 mM) or nigericin (10 µM) for 30 minutes, or with MSU (150 µg/ml) for 4 hours.
-
Analysis: Collect the cell supernatants to measure IL-1β and caspase-1 levels by ELISA or Western blot to determine the extent of NLRP3 inflammasome inhibition.
In Vivo Administration for Inflammatory Models
This protocol provides a general guideline for the preparation and administration of this compound in a mouse model of inflammation.
Methodology:
-
Formulation Preparation: Prepare a stock solution of this compound in DMSO. For the working solution, dilute the stock in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve the final desired concentration (e.g., ≥ 2.5 mg/mL).[3] Ensure the solution is clear; gentle heating or sonication can be used to aid dissolution.[3]
-
Administration: The route of administration will depend on the specific experimental design (e.g., intraperitoneal injection).
-
Dosing: The dosage will vary depending on the animal model and research question. For example, a dose of 2.5 mg/kg has been used in some studies.[2]
-
Monitoring and Analysis: Monitor the animals for the desired therapeutic effects and collect relevant tissues or samples for analysis (e.g., measuring cytokine levels).
Spill and Disposal Procedures
A systematic approach to spill management and waste disposal is essential for laboratory safety and environmental protection.
Spill Cleanup
In the event of a this compound spill, immediate and appropriate action is necessary.
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent and nature of the spill. For minor spills that you are trained to handle, proceed with cleanup. For major spills, evacuate and contact your institution's Environmental Health and Safety (EHS) office.
-
Don PPE: Wear the appropriate PPE as outlined in Section 1.
-
Containment: For liquid spills, cover with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads), starting from the outside and working inwards.[4]
-
Cleanup: Carefully scoop the absorbent material into a designated chemical waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous chemical waste.[4]
Waste Disposal
All this compound waste, including unused product, contaminated materials, and solutions, must be disposed of as hazardous chemical waste.
Procedure:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS office. Do not dispose of this compound down the drain or in the regular trash. High-temperature incineration at a licensed facility is the recommended disposal method for fluorinated organic compounds.[5]
Visual Workflow Guides
The following diagrams illustrate key operational workflows for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
